(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-propylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BO2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-11,17-18H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQFUISBLHCDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597655 | |
| Record name | (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153035-56-4 | |
| Record name | B-(4′-Propyl[1,1′-biphenyl]-4-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153035-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Propyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Propyl-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is a biphenyl boronic acid derivative of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. Boronic acids are versatile intermediates, notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The physical properties of this compound are crucial for its handling, characterization, and application in synthetic protocols. This guide provides a summary of its known physical properties and outlines a general experimental protocol for the determination of its melting point, a key physical constant.
Core Physical Properties
While extensive experimental data for this compound is not widely published, a compilation of predicted and basic molecular data is presented below. These values serve as a useful estimation for experimental design and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇BO₂ | [1][2][3] |
| Molecular Weight | 240.11 g/mol | [1][2][3] |
| Appearance | White to off-white powder or crystalline solid | [3] |
| Boiling Point | 413.1 ± 48.0 °C (Predicted) | [3] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 8.61 ± 0.17 (Predicted) | [3] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [3] |
Experimental Protocols
A fundamental physical property for the characterization of a solid organic compound is its melting point. The following section details a generalized experimental protocol for its determination.
Determination of Melting Point using a Capillary-Based Apparatus
This method is a standard technique for determining the melting point of a crystalline solid.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.[4]
-
Introduce the powdered sample into the open end of a capillary tube.[5]
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.[4]
-
-
Apparatus Setup:
-
Place the capillary tube containing the sample into the sample holder of the melting point apparatus.
-
Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample at a fast rate (e.g., 10-20 °C/minute) to get an approximate melting range. This helps in saving time for the accurate determination.
-
Accurate Determination: Allow the apparatus to cool down. Using a fresh capillary with the sample, start heating at a rate that allows the temperature to rise at approximately 1-2 °C per minute once the temperature is within 15-20 °C of the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T₂).
-
The melting point is reported as the range T₁ - T₂.
-
-
Post-Measurement:
-
Turn off the heating apparatus and allow it to cool.
-
Dispose of the used capillary tube in a designated glass waste container.
-
Mandatory Visualization
The following diagram illustrates the general workflow for determining the melting point of this compound.
Caption: Experimental workflow for melting point determination.
References
An In-depth Technical Guide to (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in modern organic synthesis and drug discovery. This document details its chemical structure, formula, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Formula
This compound is an organic compound featuring a biphenyl backbone substituted with a propyl group and a boronic acid moiety. These functional groups make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.
Chemical Formula: C₁₅H₁₇BO₂[1]
Molecular Weight: 240.11 g/mol [1]
Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇BO₂ | [1] |
| Molecular Weight | 240.11 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| Boiling Point (Predicted) | 413.1 ± 48.0 °C | [2] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 8.61 ± 0.17 | [2] |
| Storage | Sealed in a dry environment at room temperature | [2] |
Synthesis and Purification
The synthesis of this compound typically involves the borylation of a corresponding aryl halide, such as 4-bromo-4'-propylbiphenyl.[2][3] This transformation is commonly achieved through a lithium-halogen exchange followed by reaction with a borate ester, or via a palladium-catalyzed cross-coupling reaction with a diboron reagent.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of aryl boronic acids.
Caption: General workflow for the synthesis of aryl boronic acids.
Experimental Protocol: Synthesis from 4-bromo-4'-propylbiphenyl
This protocol provides a representative method for the synthesis of this compound.
Materials:
-
4-bromo-4'-propylbiphenyl
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
A solution of 4-bromo-4'-propylbiphenyl (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1M HCl.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.[4][5]
Role in Drug Development and Suzuki-Miyaura Coupling
Substituted biphenyl boronic acids are crucial intermediates in the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Their primary application is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
The propyl group on the biphenyl scaffold can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by modulating its lipophilicity and steric interactions with biological targets.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction involves a palladium catalyst to couple an organoboron compound with an organic halide or triflate. The generally accepted catalytic cycle is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction using this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Inert gas (e.g., Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).[6][7]
-
The vessel is evacuated and backfilled with an inert gas several times.
-
Degassed solvent(s) are added, and the reaction mixture is heated (typically 80-110 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.[8]
Characterization Data
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm. The protons on the biphenyl core will exhibit characteristic doublet and triplet splitting patterns.
-
Propyl Group Protons: A triplet for the methyl group (CH₃) around δ 0.9-1.0 ppm, a sextet for the methylene group (CH₂) adjacent to the methyl group around δ 1.6-1.7 ppm, and a triplet for the methylene group (CH₂) attached to the aromatic ring around δ 2.6-2.7 ppm.
-
Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: Multiple signals in the range of δ 120-150 ppm. The carbon attached to the boron atom will be deshielded.
-
Propyl Group Carbons: Signals for the three distinct carbons of the propyl group will appear in the aliphatic region of the spectrum.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 240.11) should be observable, often as [M+H]⁺ or [M-H]⁻ depending on the ionization technique. Boronic acids have a tendency to form cyclic trimers (boroxines) which may be observed as a higher mass ion.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of complex biaryl structures relevant to drug discovery. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction makes it an important tool for medicinal chemists and researchers in the pharmaceutical sciences. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in its effective use in the laboratory.
References
- 1. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid | 153035-56-4 [chemicalbook.com]
- 2. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid(153035-56-4) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details the experimental protocols for its preparation via Suzuki-Miyaura coupling and its subsequent characterization using various analytical techniques.
Introduction
This compound, with the chemical formula C15H17BO2 and a molecular weight of 240.11 g/mol , is a bifunctional organic compound.[1][2] It possesses a biphenyl scaffold, a common motif in pharmacologically active molecules, substituted with a propyl group and a boronic acid moiety. The boronic acid functional group is particularly significant due to its versatile reactivity in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[3][4] This reactivity, combined with the structural features of the propyl-biphenyl core, makes this compound a key intermediate in the synthesis of complex organic molecules with potential applications in drug discovery and materials science.[5]
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 153035-56-4 | [1][6] |
| Molecular Formula | C15H17BO2 | [1][2] |
| Molecular Weight | 240.11 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1] |
| Storage | Sealed in a dry place at room temperature | [1][7] |
Synthesis Pathway
The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide.[3][4] For the synthesis of the target molecule, two main strategies can be employed, both of which are depicted below. The selection of the specific route may depend on the commercial availability and cost of the starting materials.
Experimental Protocols
The following section provides a detailed, generalized experimental protocol for the synthesis of this compound, primarily focusing on the borylation of a pre-formed biphenyl halide (Route A). This method is often preferred due to the commercial availability of 4-bromo-4'-propylbiphenyl.
Synthesis of this compound via Borylation
This procedure involves the palladium-catalyzed borylation of 4-bromo-4'-propylbiphenyl using bis(pinacolato)diboron, followed by hydrolysis of the resulting pinacol ester.
Materials:
-
4-Bromo-4'-propylbiphenyl
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-4'-propylbiphenyl (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and potassium acetate (2.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane, followed by the palladium catalyst, [Pd(dppf)Cl2] (0.03 eq.).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Hydrolysis: Dissolve the crude pinacol ester in a suitable solvent mixture (e.g., acetone/water). Add aqueous hydrochloric acid and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude boronic acid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or hot water.[8][9]
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected and reported data from various analytical techniques.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Expected signals for aromatic protons in the biphenyl system, a triplet and a sextet for the propyl chain, and a broad singlet for the boronic acid protons. The exact chemical shifts and coupling constants would need to be determined experimentally. |
| ¹³C NMR | Expected signals for the aromatic carbons of the biphenyl rings and the aliphatic carbons of the propyl group. The carbon attached to the boron atom may show a broad signal or not be observed due to quadrupolar relaxation.[8] |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (240.11 g/mol ). Common fragmentation patterns for aryl boronic acids may also be observed.[10] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching of the boronic acid group (broad), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |
Table 3: Physicochemical Properties
| Property | Value |
| Melting Point | Not explicitly reported in the provided search results, but would be a key parameter to determine for purity assessment. For comparison, the melting point of the related 4-biphenylboronic acid is reported to be in the range of 232-245 °C.[11] |
| Purity | Typically >98% after purification, as indicated by commercial suppliers.[2] |
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The Suzuki-Miyaura coupling provides a reliable and efficient route for its preparation. Proper characterization using a combination of spectroscopic and physical methods is crucial to ensure the quality of the final product for its intended applications in research and development. The detailed protocols and data presented herein serve as a valuable resource for scientists working with this important synthetic building block.
References
- 1. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid | 153035-56-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lanhaiindustry.com [lanhaiindustry.com]
- 7. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid, CasNo.153035-56-4 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. rsc.org [rsc.org]
- 9. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid(153035-56-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
CAS number for (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid.
An In-depth Technical Guide to (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
This compound is a biphenylboronic acid derivative. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials.[1] Boronic acids are crucial building blocks in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[2][3] This particular compound serves as a key reagent for introducing the 4'-propylbiphenyl moiety into target molecules.
The Chemical Abstracts Service (CAS) Registry Number for this compound is 153035-56-4 .[4][5][6][7]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₇BO₂ | [5][6] |
| Molecular Weight | 240.11 g/mol | [5][6] |
| Appearance | White to Almost white powder/crystal | [5][8] |
| Boiling Point | 413.1±48.0 °C (Predicted) | [5][8] |
| Density | 1.11±0.1 g/cm³ (Predicted) | [5][8] |
| pKa | 8.61±0.17 (Predicted) | [5][8] |
| Storage Temperature | Sealed in dry, Room Temperature | [5][8] |
Applications in Organic Synthesis
The primary application of this compound is as a reactant in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][2] This reaction is a versatile and powerful method for synthesizing unsymmetrical biaryls, which are common structural motifs in pharmaceuticals.[9][10] The use of boronic acids in drug discovery is well-established, with several FDA-approved drugs containing this moiety or being synthesized using boronic acid-based coupling strategies.[11][12]
The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the use of stable and less toxic boron compounds.[13][14]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
This section provides a detailed, generalized methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Objective: To synthesize a 4-aryl-4'-propyl-1,1'-biphenyl derivative.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃], Sodium Carbonate [Na₂CO₃]) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture like Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
-
Standard, flame-dried glassware for organic synthesis (e.g., round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating source (e.g., oil bath)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) via syringe. If the catalyst is a solid, it can be added at the initial setup stage.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol) to the flask under a positive pressure of inert gas.
-
Reaction Execution: Submerge the flask into a preheated oil bath and heat the mixture to the desired temperature (typically 80-110 °C).[1] Stir the reaction vigorously for the required duration (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the dried organic solution and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the desired biphenyl derivative.[1]
Visualization of Reaction Mechanism
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[9][13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for a typical synthesis experiment utilizing this reaction is outlined below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid | 153035-56-4 [chemicalbook.com]
- 5. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. lanhaiindustry.com [lanhaiindustry.com]
- 7. Page loading... [guidechem.com]
- 8. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid | 153035-56-4 [amp.chemicalbook.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and a general synthetic protocol for (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid (CAS No. 153035-56-4). The information compiled herein is intended to support research and development activities where this compound is utilized as a key building block.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While specific experimental data is not publicly available in the search results, this guide provides an expected profile based on the compound's structure and data from chemical suppliers.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 2H | Ar-H ortho to B(OH)₂ |
| ~7.65 | d | 2H | Ar-H meta to B(OH)₂ |
| ~7.55 | d | 2H | Ar-H ortho to propyl |
| ~7.25 | d | 2H | Ar-H meta to propyl |
| ~2.60 | t | 2H | -CH₂-CH₂-CH₃ |
| ~1.65 | sextet | 2H | -CH₂-CH₂-CH₃ |
| ~0.95 | t | 3H | -CH₂-CH₂-CH₃ |
| ~8.00 (broad s) | 2H | B(OH)₂ |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (ppm) | Assignment |
| ~145 | Ar-C ipso to propyl |
| ~142 | Ar-C ipso to other ring |
| ~138 | Ar-C ipso to other ring |
| ~135 | Ar-CH ortho to B(OH)₂ |
| ~130 | Ar-C ipso to B(OH)₂ |
| ~129 | Ar-CH meta to propyl |
| ~127 | Ar-CH meta to B(OH)₂ |
| ~126 | Ar-CH ortho to propyl |
| ~38 | -CH₂-CH₂-CH₃ |
| ~24 | -CH₂-CH₂-CH₃ |
| ~14 | -CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H stretch (boronic acid dimer) |
| ~3030 | Medium | Ar-H stretch |
| ~2960-2850 | Medium-Strong | C-H stretch (propyl group) |
| ~1600, 1480, 1400 | Medium-Strong | Ar C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1090 | Strong | C-B stretch |
| ~840 | Strong | Ar-H out-of-plane bend (para-substituted) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 240.11 | [M]⁺ (Molecular Ion for C₁₅H₁₇BO₂) |
| 222 | [M-H₂O]⁺ |
| 195 | [M-C₂H₅O₂]⁺ |
| 181 | [M-C₃H₇O₂]⁺ |
| 165 | [Biphenyl]⁺ fragment |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis: Suzuki-Miyaura Coupling
This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromophenylboronic acid or its pinacol ester
-
1-Bromo-4-propylbenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
To a flame-dried flask, add the aryl halide (1.0 eq), the boronic acid reagent (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system and degas the mixture.
-
Add the palladium catalyst (0.01-0.05 eq) under a positive pressure of inert gas.
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
Caption: Workflow for the synthesis and spectroscopic analysis of a chemical compound.
This guide serves as a foundational resource for professionals working with this compound. For critical applications, it is recommended to obtain and verify analytical data on the specific batch of the compound being used.
References
An In-depth Technical Guide on the Solubility and Stability of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents data for structurally related compounds, namely phenylboronic acid and various isomers of isobutoxyphenylboronic acid, to serve as a relevant proxy. The methodologies detailed herein are standard for determining the physicochemical properties of boronic acids and can be directly applied to the title compound.
Introduction to this compound
This compound is a bifunctional organic compound featuring a biphenyl backbone, which imparts rigidity and specific steric and electronic properties, and a boronic acid moiety. This functional group is a versatile building block in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. A thorough understanding of its solubility and stability is paramount for its effective use in synthetic chemistry, as well as for its handling, storage, and potential formulation in drug development.
Solubility Profile
Quantitative Solubility Data for Analogous Phenylboronic Acids
The following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several organic solvents at various temperatures. This data can serve as a useful, albeit approximate, guide for solvent selection when working with this compound.
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.012 |
| 303.15 | 0.020 | |
| 313.15 | 0.033 | |
| 323.15 | 0.052 | |
| 3-Pentanone | 293.15 | 0.095 |
| 303.15 | 0.135 | |
| 313.15 | 0.185 | |
| 323.15 | 0.250 | |
| Acetone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.210 | |
| 323.15 | 0.280 | |
| Dipropyl Ether | 293.15 | 0.055 |
| 303.15 | 0.080 | |
| 313.15 | 0.115 | |
| 323.15 | 0.160 | |
| Methylcyclohexane | 293.15 | < 0.001 |
| 303.15 | < 0.001 | |
| 313.15 | 0.001 | |
| 323.15 | 0.001 |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.375 | 0.130 | 0.105 |
Data for Tables 1 and 2 is adapted from publicly available research on phenylboronic acid and its analogs.
Generally, phenylboronic acids exhibit higher solubility in polar organic solvents and are sparingly soluble in nonpolar hydrocarbon solvents.[1] The introduction of an alkoxy group, as in the case of isobutoxyphenylboronic acid, tends to increase solubility in most organic solvents compared to the parent phenylboronic acid, with the exception of ethers like dipropyl ether.[2]
Experimental Protocol for Solubility Determination (Dynamic Method)
A reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[3][4] This technique involves observing the dissolution of a solid in a liquid upon controlled heating.
Principle:
A biphasic sample of the boronic acid and the chosen solvent with a known composition is prepared. The mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally by measuring the intensity of light passing through the sample.[2][4]
Materials and Apparatus:
-
This compound
-
High-purity organic solvents
-
Analytical balance
-
Jacketed glass vessel
-
Thermostat bath with temperature control
-
Magnetic stirrer and stir bar
-
Luminance probe or laser beam for turbidity measurement
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring. Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution.
-
Data Recording: Record the temperature at which the solution becomes completely clear. This is the solubility temperature for the prepared concentration.
-
Data Analysis: Repeat the measurement for several different concentrations of the boronic acid in the same solvent. Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.[3]
References
The Advent and Evolution of Biphenyl Boronic Acids: A Technical Guide
A comprehensive overview of the discovery, synthesis, and application of biphenyl boronic acids, pivotal reagents in modern synthetic chemistry and drug discovery.
Executive Summary
Biphenyl boronic acids have emerged from relative obscurity to become indispensable tools in organic synthesis and medicinal chemistry. Their journey, beginning with the foundational discovery of boronic acids in the 19th century, was profoundly accelerated by the advent of palladium-catalyzed cross-coupling reactions. This guide provides a detailed technical exploration of the history, synthesis, and key applications of biphenyl boronic acids. It offers researchers and drug development professionals a thorough understanding of the experimental protocols for their synthesis and utilization, quantitative data on their reactivity and biological activity, and visual representations of their role in critical biological pathways and synthetic workflows.
Discovery and Historical Development
The story of biphenyl boronic acids is intrinsically linked to the broader history of organoboron chemistry. The first isolation of a boronic acid was reported by Edward Frankland in 1860, who synthesized ethylboronic acid. For over a century, these compounds remained largely a chemical curiosity.
The landscape changed dramatically in 1979 when Akira Suzuki and Norio Miyaura reported a novel palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides. This reaction, now globally recognized as the Suzuki-Miyaura Coupling, provided an exceptionally mild, versatile, and functional-group-tolerant method for forging carbon-carbon bonds. The use of boronic acids, including phenyl and biphenyl derivatives, as the organoboron partner proved to be a key advantage due to their general stability to air and moisture, and the low toxicity of the boron-containing byproducts. This breakthrough transformed the synthesis of biaryl compounds, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials, making biphenyl boronic acids highly valuable intermediates.
Logical Overview of Synthesis Routes
The primary methods for synthesizing aryl boronic acids, including biphenyl derivatives, are summarized below. The choice of method often depends on the availability of starting materials and the desired substitution patterns.
Quantitative Data Summary
The utility of biphenyl boronic acids is quantified by their reactivity in synthesis and their inhibitory potential in biological systems. The following tables summarize representative data from the literature.
Table 1: Representative Yields in Suzuki-Miyaura Coupling Reactions
This table showcases the efficiency of Suzuki-Miyaura coupling for synthesizing biphenyl derivatives under various catalytic conditions. High yields are consistently achievable, though optimization of the catalyst, ligand, and base is often necessary, especially for sterically hindered or electronically challenging substrates.[1][2]
| Aryl Halide Partner | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Phenylboronic acid | Pd-Beta Zeolite | K₂CO₃ | Ethanol | Reflux | - | 96 |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd Nanoparticles on Graphene | K₂CO₃ | DMF/H₂O | 110 | 8 | >99 |
| 1,3,5-Trifluoro-2-iodobenzene | 2,4-Difluorophenylboronic acid | Pd₂(dba)₃ / XPhos | Na₂CO₃ | THF/Toluene/H₂O | 95 | 16 | 86 |
| 2,6-Dichloropyridine | n-Heptyl pinacol boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 81 |
| 4-Bromobenzyl Acetate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 91 |
Table 2: Inhibitory Activity of Biphenyl Boronic Acid Derivatives
Biphenyl boronic acids have been explored as inhibitors for various enzymes. The boronic acid moiety can form a reversible covalent bond with key serine, threonine, or cysteine residues in the enzyme's active site. The biphenyl scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
| Compound Class | Target Enzyme | Measurement | Value | Reference |
| Biphenyl boronic acids | Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ | Low µM to nM range | [3] |
| 4-Bromophenyl boronic acid | Pigeonpea Urease | Kᵢ (Competitive) | Strongest inhibitor in series | [4] |
| Phenoxybenzoxaboroles | Phosphodiesterase 4 (PDE4) | IC₅₀ | Sub-µM range | [5][6] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity under specific assay conditions. Kᵢ (Inhibition constant) reflects the binding affinity of the inhibitor to the enzyme.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative biphenyl boronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction.
Synthesis of 4-Biphenylboronic Acid via Grignard Reaction
This two-step protocol first involves the formation of a Grignard reagent from 4-bromobiphenyl, followed by quenching with a borate ester and acidic workup.
Step A: Formation of 4-Phenylphenylmagnesium Bromide [8]
-
Apparatus Setup : Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Reagent Preparation : Place magnesium turnings (1.2 eq.) in the flask. In a separate dry flask, dissolve 4-bromobiphenyl (1.0 eq.) in anhydrous diethyl ether or THF. Transfer this solution to the dropping funnel.
-
Initiation : Add a small portion (approx. 10%) of the 4-bromobiphenyl solution to the magnesium turnings. A single crystal of iodine can be added to activate the magnesium surface. If the reaction does not start spontaneously (indicated by bubble formation and gentle reflux), gently warm the flask.
-
Grignard Formation : Once the reaction has initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a steady reflux.
-
Completion : After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting grayish-brown solution is the Grignard reagent and is used directly in the next step.
Step B: Borate Ester Quench and Hydrolysis
-
Reaction Setup : Cool the freshly prepared Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Borate Addition : Add trimethyl borate (1.5 eq.), dissolved in anhydrous THF, dropwise to the cold Grignard solution, maintaining the temperature below -60 °C.
-
Warming and Quenching : After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis : Cool the reaction mixture in an ice bath and quench by the slow addition of 3 N HCl. Stir vigorously for 30 minutes.
-
Work-up and Purification : Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-biphenylboronic acid, which can be purified by recrystallization.
Synthesis of a Biaryl via Suzuki-Miyaura Coupling
This general protocol outlines the palladium-catalyzed coupling of an aryl halide with a biphenyl boronic acid.[9][10]
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (e.g., aryl bromide, 1.0 eq.), 4-biphenylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Reagent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane, or a mixture like toluene/ethanol/water).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Workflow for Suzuki-Miyaura Coupling
Applications in Drug Development: A Case Study
The unique chemical properties of the boronic acid group have made it a "privileged" warhead in drug design. Its ability to form a stable, reversible tetrahedral complex with nucleophilic residues (like serine) in enzyme active sites is a key feature.
Mechanism of Action: Bortezomib and the NF-κB Pathway
Bortezomib (Velcade®) is a dipeptidyl boronic acid and a first-in-class proteasome inhibitor approved for treating multiple myeloma. Its mechanism of action is a prime example of how boronic acids can be leveraged in drug design. Bortezomib's boronic acid moiety is crucial for its inhibitory activity against the 26S proteasome.
In many cancer cells, the Nuclear Factor-kappa B (NF-κB) signaling pathway is constitutively active, promoting cell survival and proliferation. In the canonical pathway, NF-κB transcription factors (like the p50/RelA dimer) are held inactive in the cytoplasm by an inhibitor protein called IκBα. For NF-κB to become active, IκBα must be ubiquitinated and then degraded by the proteasome.[4] By inhibiting the proteasome, Bortezomib prevents the degradation of IκBα.[3][11] This traps the NF-κB complex in its inactive state in the cytoplasm, preventing it from translocating to the nucleus and activating pro-survival genes. This disruption ultimately leads to apoptosis (programmed cell death) in the cancer cells.
Signaling Pathway of Bortezomib-Mediated NF-κB Inhibition
Conclusion
From their initial synthesis in the 19th century to their central role in 21st-century chemistry, biphenyl boronic acids have become a cornerstone of modern organic synthesis. The development of the Suzuki-Miyaura coupling reaction was the catalyst that unlocked their immense potential, providing a robust and reliable method for constructing the vital biaryl scaffold. Their stability, versatility, and favorable toxicological profile have cemented their importance not only as synthetic intermediates but also as key components in the design of targeted therapeutics. As synthetic methodologies become more sophisticated and our understanding of biological pathways deepens, the role of biphenyl boronic acids in science and technology is set to expand even further.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. Boric acid and boronic acids inhibition of pigeonpea urease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid (CAS No. 153035-56-4). The information is intended to assist researchers, scientists, and drug development professionals in the safe use, storage, and disposal of this compound.
Chemical and Physical Properties
This compound is a solid, white to off-white crystalline powder.[1][2] It is commonly used in organic synthesis, particularly as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3][4]
| Property | Value | Reference |
| CAS Number | 153035-56-4 | [5] |
| Molecular Formula | C₁₅H₁₇BO₂ | [6] |
| Molecular Weight | 240.11 g/mol | [6] |
| Appearance | White to almost white powder to crystal | [1][2] |
| Boiling Point | 413.1 ± 48.0 °C (Predicted) | [6] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [6] |
| Storage | Sealed in dry, Room Temperature | [1][2] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. For this compound, the following GHS classification has been identified.
| GHS Element | Classification |
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/ eye protection/ face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332 + P313: If skin irritation occurs: Get medical advice/ attention.P337 + P313: If eye irritation persists: Get medical advice/ attention.P362 + P364: Take off contaminated clothing and wash it before reuse. |
Source: Sigma-Aldrich
Toxicological Information
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and the integrity of the chemical.
Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye Protection | Chemical safety goggles or face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Engineering Controls:
-
Work in a well-ventilated fume hood.
-
Ensure easy access to an eyewash station and safety shower.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
The compound should be stored at room temperature and sealed in a dry environment.[1][2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Get medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Experimental Protocols: Safe Use in Suzuki-Miyaura Coupling
This compound is frequently used in Suzuki-Miyaura cross-coupling reactions. The following is a generalized protocol that emphasizes safety. Note that reaction conditions, including temperature and the choice of catalyst, base, and solvent, can significantly impact the reaction's exothermic profile and should be carefully considered, especially during scale-up.[8][9]
Materials:
-
Aryl halide
-
This compound (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Water (optional, but often used)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a fume hood, add the aryl halide, this compound, and base to an oven-dried flask equipped with a magnetic stir bar and a condenser.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent(s) and then the palladium catalyst.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS). Be aware of potential exotherms.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.
Disposal Considerations
All waste materials should be handled in accordance with local, state, and federal regulations. Chemical waste should be collected in appropriate, labeled containers. Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable reagent in organic synthesis. Adherence to the safety precautions outlined in this guide, including the use of appropriate personal protective equipment and engineering controls, is essential for its safe handling. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before use and be mindful of the potential hazards, particularly skin and eye irritation. Careful planning and execution of experimental procedures, especially those involving heating, will minimize risks and ensure a safe laboratory environment.
References
- 1. 153035-56-4|this compound|BLD Pharm [bldpharm.com]
- 2. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. youtube.com [youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid | 153035-56-4 [amp.chemicalbook.com]
- 7. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Reactivity Profile of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid, a versatile building block in modern organic synthesis. The document details its primary applications in cross-coupling reactions, stability considerations, and potential uses in medicinal chemistry and materials science.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent reaction involving this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and poly-aryl structures. These motifs are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals.
The general transformation involves the coupling of the arylboronic acid with an aryl halide (or triflate) in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Where Ar = (4'-Propyl-[1,1'-biphenyl]-4-yl) and X = Br, I, Cl, OTf
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process involving a palladium(0) species.
Quantitative Data from Analogous Reactions
While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported in publicly available literature, a wealth of information exists for structurally similar arylboronic acids. The following table summarizes typical reaction conditions and yields for the coupling of various arylboronic acids with aryl halides, providing a strong predictive framework for the reactivity of the title compound.
| Entry | Arylboronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 5-Bromonicotinic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85[1] |
| 2 | 4-Fluorophenylboronic acid | 5-Bromonicotinic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89[1] |
| 3 | 3-Methoxyphenylboronic acid | 5-Bromonicotinic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82[1] |
| 4 | Phenylboronic acid | 4-Iodoanisole | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (Microwave) | - | 41-92 |
| 5 | Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | aq. Na₂CO₃ | Benzene | Reflux | - | High |
Detailed Experimental Protocol (General)
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid, which can be adapted for this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Reaction vessel (e.g., Schlenk flask or round-bottom flask)
-
Magnetic stirrer, condenser, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Other Cross-Coupling Reactions
While the Suzuki-Miyaura reaction is the most common, this compound can potentially participate in other cross-coupling reactions.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds. It involves the coupling of a boronic acid with an amine or an alcohol. This reaction is advantageous as it can often be carried out in the presence of air.
General Reaction Scheme:
Where Ar = (4'-Propyl-[1,1'-biphenyl]-4-yl)
Buchwald-Hartwig Amination
While the Buchwald-Hartwig amination traditionally involves the coupling of an aryl halide with an amine, boronic acids and their derivatives can sometimes be involved in related transformations, or the biphenyl product from a Suzuki reaction can be a substrate for a subsequent Buchwald-Hartwig amination.
Stability and Handling
Arylboronic acids are generally stable, crystalline solids that can be handled in air. However, they can undergo protodeboronation (cleavage of the C-B bond) under certain conditions, such as prolonged exposure to strong acids or bases, or at elevated temperatures in the presence of water.[2] For long-term storage, it is recommended to keep this compound in a cool, dry, and dark place. Some boronic acids are also known to form cyclic anhydrides (boroxines) upon dehydration, which typically does not affect their reactivity in cross-coupling reactions as the boroxine can be readily hydrolyzed back to the boronic acid under the reaction conditions.
Potential Applications
Synthesis of Liquid Crystals
The rigid, rod-like structure of the 4'-propylbiphenyl moiety makes this compound an excellent precursor for the synthesis of liquid crystalline materials. The Suzuki-Miyaura coupling allows for the facile introduction of this mesogenic core into more complex molecular architectures, enabling the fine-tuning of properties such as mesophase range, birefringence, and dielectric anisotropy.
Medicinal Chemistry and Drug Development
The biphenyl scaffold is a common motif in many biologically active compounds. The use of this compound in Suzuki-Miyaura coupling reactions provides a versatile route to synthesize analogs of existing drugs or to build novel molecular entities for drug discovery programs. For instance, the synthesis of Telmisartan, an angiotensin II receptor antagonist, involves the formation of a biphenyl core through a Suzuki-Miyaura coupling, highlighting the importance of this type of building block in pharmaceutical synthesis.
Furthermore, boronic acids themselves have been investigated as potential therapeutic agents. They can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues. While the specific biological activity of this compound has not been extensively studied, its structural features suggest it could be a candidate for screening in various biological assays.
References
A Technical Guide to (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid for Researchers and Drug Development Professionals
(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid , a specialized organic compound, serves as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. This technical guide provides an in-depth overview of its commercial availability, key properties, and applications, with a focus on its utility for researchers, scientists, and professionals involved in drug development.
Commercial Availability and Physicochemical Properties
This compound, identified by the CAS Number 153035-56-4 , is readily available from a variety of commercial chemical suppliers.[1][2][3][4][5][6] These suppliers typically offer the compound in research-grade purities, commonly ranging from 98% to 99%.[3][7] Key physicochemical data for this compound are summarized in the table below. It is important to note that some of the listed properties, such as boiling point and density, are often predicted values and should be considered as estimates.[6][8]
| Property | Value | Source |
| CAS Number | 153035-56-4 | [1][2][3][4][6] |
| Molecular Formula | C₁₅H₁₇BO₂ | [2][6][8] |
| Molecular Weight | 240.11 g/mol | [2][8] |
| Appearance | White to off-white powder or crystals | [6] |
| Purity | ≥98% | [3] |
| Boiling Point (Predicted) | 413.1 ± 48.0 °C | [6][8] |
| Density (Predicted) | 1.11 ± 0.1 g/cm³ | [6][8] |
| Storage | Sealed in a dry environment at room temperature | [6] |
For detailed safety and handling information, it is crucial to consult the Safety Data Sheet (SDS) provided by the respective supplier.[9][10] General precautions include avoiding dust formation and contact with skin and eyes, and ensuring adequate ventilation during handling.[9]
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary and most significant application of this compound is as a reactant in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl structures.[11][12][13][14][15] These biaryl motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials.[15][16][17]
The propyl group on the biphenyl scaffold of this particular boronic acid allows for the introduction of a specific lipophilic character into the target molecule, which can be crucial for modulating its pharmacological properties, such as cell membrane permeability and protein binding.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid like this compound.
Detailed Experimental Protocol: A Representative Example
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas. This cycle should be repeated three times.
-
Add the solvent(s) to the flask via syringe.
-
In a separate vial, dissolve the palladium catalyst in a small amount of the reaction solvent and add it to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Applications in Drug Discovery and Development
Boronic acids and their derivatives are of significant interest in medicinal chemistry.[17] The introduction of a boronic acid moiety can alter the physicochemical and pharmacokinetic properties of a molecule, potentially improving its selectivity and efficacy.[17] While specific examples of drugs developed directly from this compound are not prominent in the reviewed literature, the biphenyl scaffold it helps to create is a common feature in many therapeutic agents.
The logical relationship for the application of this boronic acid in the synthesis of bioactive compounds can be visualized as follows:
The development of novel therapeutics often involves the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). This compound is a valuable tool in this process, allowing for the systematic modification of a lead compound to optimize its biological activity.
Conclusion
This compound is a commercially accessible and highly useful reagent for organic synthesis, particularly for the construction of substituted biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its specific structure allows for the introduction of a propyl-biphenyl moiety, which can be advantageous in the design of new pharmaceutical agents. This guide provides a foundational understanding of its properties, primary applications, and a general framework for its use in a laboratory setting, aiming to support the innovative work of researchers and professionals in the field of drug discovery and development.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. lanhaiindustry.com [lanhaiindustry.com]
- 3. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid | 153035-56-4 [chemicalbook.com]
- 4. (4'-Propyl-1,1'-biphenyl-4-yl)-boronic acid, CasNo.153035-56-4 SHANDONG BENRITE NEW CHEMICAL MATERIALS CO.,LTD. China (Mainland) [sdbr.lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid | 153035-56-4 [amp.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. mdpi.com [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organic halide or triflate. Its significance is underscored by its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse range of starting materials.
(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is a valuable building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The incorporation of the 4'-propylbiphenyl moiety can influence the pharmacological and physicochemical properties of target molecules, such as their solubility, lipophilicity, and binding interactions with biological targets. These structural units are often found in liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active compounds.
These application notes provide a detailed overview and generalized protocols for the use of this compound in Suzuki-Miyaura coupling reactions.
Key Applications
-
Synthesis of Terphenyls and Higher Polyphenyls: This boronic acid is an ideal substrate for the synthesis of substituted terphenyl derivatives, which are of significant interest in materials science, particularly for applications in OLEDs and liquid crystals.
-
Drug Discovery: The 4'-propylbiphenyl scaffold can be incorporated into novel drug candidates to enhance their therapeutic properties. Biphenyl moieties are present in a number of approved drugs, and modifications to this core structure can lead to improved efficacy and safety profiles.
-
Fine Chemical Synthesis: As a versatile building block, it enables the efficient construction of complex organic molecules for a wide range of applications.
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the substrate.
Materials
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware
-
Magnetic stirrer and heating plate
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Detailed Protocol
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 10 mL) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Data Presentation: Representative Reaction Conditions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 1-Iodo-4-nitrobenzene | [1,1'-Biphenyl]-4-ylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 6 | 95 |
| 3 | 2-Bromopyridine | This compound (Hypothetical) | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.5) | Toluene/H₂O | 110 | 4 | >90 (Expected) |
| 4 | 4-Chlorotoluene | This compound (Hypothetical) | Pd₂(dba)₃/XPhos (1.5) | K₃PO₄ (3.0) | t-BuOH/H₂O | 100 | 18 | >85 (Expected) |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Screen different palladium catalysts, ligands, bases, and solvents.
-
Increase the reaction temperature or time.
-
Verify the purity of the boronic acid, as degradation can occur over time.
-
-
Homocoupling of Boronic Acid:
-
This side reaction can occur in the presence of oxygen. Thoroughly degas the solvent and maintain a positive pressure of inert gas.
-
Use a slight excess of the aryl halide.
-
-
Protodeboronation (Loss of the Boronic Acid Group):
-
This can be promoted by excess water or acidic conditions. Ensure the base is sufficiently strong and the reaction medium is not acidic.
-
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Bases such as potassium carbonate and cesium carbonate are irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of valuable compounds for applications in medicinal chemistry, materials science, and beyond.
Application Notes and Protocols for the Use of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is a key building block in modern pharmaceutical synthesis, primarily utilized for the construction of the biphenyl scaffold, a privileged structure in many biologically active compounds. Its application is most prominent in the synthesis of Angiotensin II receptor blockers (ARBs), commonly known as 'sartans', which are a class of drugs used to treat hypertension and related cardiovascular conditions. The propyl group on the biphenyl structure is a crucial feature for the pharmacological activity of several of these drugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates via the Suzuki-Miyaura cross-coupling reaction.
Core Application: Synthesis of SARTAN Intermediates
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is fundamental in the synthesis of the core biphenyl structure of various sartan drugs. While specific protocols for the direct use of this compound in the final synthesis of a marketed drug are often proprietary, the following sections provide representative experimental procedures and data for the coupling of similar biphenylboronic acids in the synthesis of key sartan intermediates. These protocols can be adapted for this compound.
Logical Workflow for SARTAN Synthesis
The general workflow for the synthesis of a sartan drug using a biphenylboronic acid derivative involves the coupling of the boronic acid with a suitable heterocyclic or aromatic halide, followed by further functional group manipulations to yield the final active pharmaceutical ingredient (API).
Experimental Protocols
The following protocols are based on established procedures for Suzuki-Miyaura couplings in the synthesis of sartan intermediates and can be adapted for use with this compound.
Protocol 1: General Suzuki-Miyaura Coupling of a Biphenylboronic Acid with an Aryl Bromide
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a biphenylboronic acid with an aryl bromide to form a substituted biphenyl, a key intermediate in the synthesis of various pharmaceuticals.
Materials:
-
This compound (or analogous biphenylboronic acid)
-
Aryl bromide (e.g., 2-bromo-N-methyl-N-(p-tolyl)benzamide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq.), the biphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling in SARTAN Synthesis (Representative Examples)
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions in the synthesis of sartan intermediates, which can be expected to be similar for couplings involving this compound.
| Boronic Acid Derivative | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (2-Cyanophenyl)boronic acid derivative | 2-n-butyl-1-p-bromobenzyl-4-chloro-1H-imidazole-5-ylmethanol | Pd(OAc)₂ (1-2) / P(o-tolyl)₃ (4-8) | i-Pr₂NEt | 95% EtOH | Reflux | 4-6 | 84-94 | [1] |
| 4-Formylphenylboronic acid | 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | Reflux | 2 | >90 | [2] |
| 4-(Hydroxymethyl)phenylboronic acid | 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 60-65 | 2 | 95 | [3] |
Signaling Pathway of Telmisartan
Telmisartan, a prominent sartan drug, exerts its antihypertensive effects by blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II. The biphenyl structure, formed using a biphenylboronic acid derivative, is crucial for its high-affinity binding to the AT1 receptor.
References
- 1. EP1764365A1 - A process for the preparation of sartan derivates and intermediates useful in such process - Google Patents [patents.google.com]
- 2. CN102964271B - Synthesis method of sartan anti-hypertensive medicament intermediate 2-cyan-4'-methyl diphenyl - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Cross-Coupling Reactions with (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid in various palladium- and copper-catalyzed cross-coupling reactions. The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, and the 4'-propyl substituent offers a valuable handle for tuning lipophilicity and steric interactions. This document outlines key experimental procedures for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions, enabling the synthesis of diverse derivatives for drug discovery and development.
Introduction to Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Among these, the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions are cornerstones of modern organic synthesis, prized for their functional group tolerance, mild reaction conditions, and broad substrate scope. This compound is a versatile building block in these transformations, allowing for the introduction of the 4'-propylbiphenyl-4-yl group into a wide array of molecular architectures.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound, such as this compound, and an organic halide or triflate. This reaction is widely used for the synthesis of biaryls, vinylarenes, and polyarenes.
General Protocol for Suzuki-Miyaura Coupling
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or chloride) or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.01-0.05 equiv.) and the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. (Note: This data is illustrative and may vary based on specific substrates and optimized conditions).
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 85 |
Chan-Lam Cross-Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N and C-O bonds by coupling a boronic acid with an amine or alcohol. This reaction is advantageous as it can often be performed under mild conditions, sometimes even at room temperature and open to the air.
General Protocol for Chan-Lam N-Arylation
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper catalyst (e.g., Cu(OAc)₂, Cu₂O)
-
Base (e.g., pyridine, triethylamine, or none)
-
Oxidant (often atmospheric oxygen)
-
Solvent (e.g., CH₂Cl₂, MeOH, THF)
-
Optional: Molecular sieves
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), and the copper catalyst (0.1-1.0 equiv.).
-
Add the solvent and the base (if required).
-
Stir the reaction mixture at room temperature to 50 °C, open to the air (or under an oxygen atmosphere), for 12-48 hours. The reaction can be monitored by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data for Chan-Lam N-Arylation
The following table provides representative data for the Chan-Lam N-arylation of this compound with various amines. (Note: This data is illustrative).
| Entry | Amine | Catalyst (equiv.) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (1.0) | Pyridine | CH₂Cl₂ | RT | 24 | 85 |
| 2 | Morpholine | Cu(OAc)₂ (1.0) | None | MeOH | 40 | 18 | 78 |
| 3 | N-Methylaniline | Cu₂O (0.2) | Et₃N | THF | 50 | 36 | 72 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. While structurally similar products to the Chan-Lam reaction can be formed, the Buchwald-Hartwig amination typically involves an aryl halide as the electrophile rather than a boronic acid. However, boronic acids can be used to synthesize the necessary aryl halide precursors. For the purpose of these notes, we will describe the direct amination of an aryl halide that could be synthesized from this compound.
General Protocol for Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
4'-Propyl-[1,1'-biphenyl]-4-yl bromide (or other halide/triflate)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.01-0.05 equiv.) and the phosphine ligand to a Schlenk flask.
-
Add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).
-
Add the anhydrous solvent.
-
Seal the flask and heat the reaction mixture to 80-120 °C for 2-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Representative Data for Buchwald-Hartwig Amination
The following table presents representative data for the Buchwald-Hartwig amination of 4'-Propyl-[1,1'-biphenyl]-4-yl bromide with various amines. (Note: This data is illustrative).
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 6 | 95 |
| 2 | Indole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 89 |
| 3 | Diethylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 12 | 82 |
Visualizations
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Catalytic Cycle of the Chan-Lam Coupling
Caption: Generalized catalytic cycle of the Chan-Lam coupling reaction.
Application Notes and Protocols: (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid as a Versatile Building Block for Nematic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is a key organic intermediate utilized in the synthesis of advanced materials, particularly liquid crystals. Its rigid biphenyl core, appended with a flexible propyl chain, makes it an ideal building block for designing molecules with specific mesomorphic properties. The boronic acid functional group allows for the facile construction of the extended molecular structures characteristic of liquid crystals through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction's tolerance of a wide range of functional groups and its mild reaction conditions make it a powerful tool in materials science.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and characterization of a representative nematic liquid crystal, 4'-propyl-4-cyanobiphenyl.
Key Properties and Advantages
The incorporation of the 4'-propylbiphenyl moiety into calamitic (rod-like) liquid crystals imparts several desirable properties:
-
Nematic Phase Induction: The elongated and rigid structure of the biphenyl core, combined with the terminal propyl group, promotes the formation of the nematic liquid crystal phase over a specific temperature range.
-
Tailorable Mesomorphic Range: The length of the alkyl chain can be varied to fine-tune the transition temperatures of the resulting liquid crystal, allowing for the design of materials for specific applications.
-
Chemical Stability: Biphenyl-based liquid crystals are known for their good physical and chemical stability, which is crucial for the longevity and performance of display devices.
Experimental Protocols
Synthesis of 4'-propyl-4-cyanobiphenyl via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 4'-propyl-4-cyanobiphenyl using this compound and 4-bromobenzonitrile.
Materials:
-
This compound
-
4-Bromobenzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under the inert atmosphere, add toluene (10 mL), ethanol (2 mL), and a 2M aqueous solution of potassium carbonate (2.0 mmol).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4'-propyl-4-cyanobiphenyl as a white solid.
Safety Precautions: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 153035-56-4 | C₁₅H₁₇BO₂ | 240.11 | White to off-white powder |
| 4-Bromobenzonitrile | 623-00-7 | C₇H₄BrN | 182.02 | White crystalline solid |
| 4'-propyl-4-cyanobiphenyl | 41140-57-8 | C₁₆H₁₅N | 221.30 | White crystalline solid |
Table 2: Typical Characterization Data for 4'-propyl-4-cyanobiphenyl
| Characterization Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 7.68 (d, 2H), 7.62 (d, 2H), 7.50 (d, 2H), 7.25 (d, 2H), 2.62 (t, 2H), 1.68 (m, 2H), 0.95 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 145.5, 143.2, 138.1, 132.6, 129.5, 128.4, 127.2, 119.0, 110.9, 37.8, 24.5, 13.8 |
| Mass Spectrometry (EI) | m/z 221 (M⁺) |
| FT-IR (KBr, cm⁻¹) | 2225 (C≡N stretch) |
| Phase Transition Temperatures (°C) | Crystalline to Nematic (T_CN): 22-24 °CNematic to Isotropic (T_NI): 35-36 °C |
Note: NMR and IR data are representative and may vary slightly based on the specific instrumentation and conditions used. Phase transition temperatures for alkyl-cyanobiphenyls are well-documented and show a characteristic odd-even effect with varying alkyl chain length.[4]
Mandatory Visualization
References
Application Notes and Protocols: Palladium Catalysts for (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction enables the coupling of the boronic acid with various organic halides or triflates, providing access to a wide range of substituted biphenyl compounds.
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary reagents.[1] The general mechanism involves a catalytic cycle with a palladium(0) species, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and purity of the desired product.[1]
These application notes provide detailed protocols and guidance for utilizing this compound in palladium-catalyzed cross-coupling reactions.
Applications in Drug Development
Substituted biphenyl and poly-aryl structures are common motifs in many biologically active compounds.[4] The use of this compound allows for the introduction of the 4'-propylbiphenyl moiety, which can influence the steric, electronic, and conformational properties of a molecule.[1] This modulation is critical in drug design and development for optimizing pharmacological activity. Boronic acids themselves, and the compounds synthesized from them, have shown a range of biological applications, including their use as enzyme inhibitors.[5][6][7]
Palladium Catalyst Performance in Suzuki-Miyaura Coupling
The selection of the palladium catalyst and associated ligands is critical for a successful Suzuki-Miyaura coupling reaction. Below is a summary of commonly used palladium catalysts and their general performance characteristics for the coupling of arylboronic acids.
| Palladium Catalyst | Ligand | Typical Base | Common Solvent(s) | Reaction Temperature (°C) | General Yields |
| Pd(PPh₃)₄ | Triphenylphosphine (integral) | K₂CO₃, Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Good to Excellent |
| Pd(dppf)Cl₂ | dppf (integral) | K₂CO₃, Cs₂CO₃ | Dioxane, THF, DME | 80-100 | High |
| Pd(OAc)₂ | Buchwald Ligands (e.g., SPhos, XPhos) | K₃PO₄ | Toluene, Dioxane | Room Temp to 100 | Excellent |
| Pd₂(dba)₃ | Phosphine Ligands (e.g., P(t-Bu)₃) | K₃PO₄, CsF | Toluene, THF | Room Temp to 100 | Excellent |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. These should serve as a starting point and may require optimization for specific substrates.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
This protocol is a robust and widely used method for a variety of aryl bromides and iodides.[8]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl halide, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. This process should be repeated three times.
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄.
-
Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
This catalyst is often effective for more challenging substrates and can sometimes be run at lower temperatures.[3][9]
Materials:
-
This compound (1.1 equiv)
-
Aryl halide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Pressure flask or sealed tube
Procedure:
-
In a pressure flask or sealed tube equipped with a stir bar, combine this compound, the aryl halide, and cesium carbonate.
-
Add Pd(dppf)Cl₂ to the vessel.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add anhydrous, degassed 1,4-dioxane and a small amount of degassed water.
-
Seal the vessel and heat the reaction mixture to 85-100 °C overnight with stirring.[3]
-
After cooling to room temperature, analyze the reaction progress by TLC or LC-MS.
-
If the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Using a Buchwald-Type Catalyst System
Buchwald-type catalysts are highly active and can be effective for a broad range of substrates, including aryl chlorides, often at low catalyst loadings.[10]
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2.2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Inert gas (Nitrogen or Argon)
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry reaction vessel.[10]
-
Add the aryl halide and this compound.[10]
-
Add degassed toluene.[10]
-
Seal the vessel and heat the mixture to 100 °C with stirring.[10]
-
Monitor the reaction for completion.
-
Workup the reaction as described in the previous protocols, followed by purification.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Solvent Selection in Suzuki Reactions with (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly crucial in the pharmaceutical and materials science industries for the synthesis of biaryl and polyaryl structures, which are common motifs in biologically active molecules and functional materials. The choice of solvent is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. This is especially true for sterically demanding substrates such as (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid, where proper solvent selection can be the key to a successful synthesis. These application notes provide a guide to solvent selection for the Suzuki coupling of this compound, complete with quantitative data from related systems, detailed experimental protocols, and visualizations to aid in understanding and implementation.
Influence of Solvent Properties on the Suzuki-Miyaura Coupling
The solvent plays a multifaceted role in the Suzuki-Miyaura reaction, influencing each step of the catalytic cycle. Key solvent properties to consider include polarity, proticity, and coordinating ability.
-
Polarity: The polarity of the solvent can affect the solubility of the reactants, catalyst, and base. More polar solvents can stabilize the charged intermediates in the catalytic cycle, potentially accelerating the reaction. However, the effect of polarity is not always straightforward and can depend on the specific substrates and catalyst system.
-
Proticity: Protic solvents (e.g., alcohols, water) can act as proton sources, which can lead to the undesirable side reaction of protodeboronation of the boronic acid. However, in many cases, the presence of water in a co-solvent system is beneficial as it can help to dissolve the inorganic base and facilitate the formation of the reactive boronate species.
-
Coordinating Ability: Solvents with coordinating ability (e.g., THF, dioxane, DMF) can interact with the palladium catalyst. This can influence the stability and reactivity of the catalytic species. Strongly coordinating solvents might sometimes inhibit the reaction by occupying coordination sites on the palladium center.
Data Presentation: Solvent Screening for Suzuki Reactions of Related Arylboronic Acids
While specific quantitative data for the Suzuki coupling of this compound is not extensively published, the following tables summarize the results of solvent screening for structurally similar arylboronic acids. This data provides valuable insights into the expected performance of different solvent systems.
Table 1: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [1]
| Solvent | Base | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | K₃PO₄ | Pd(PPh₃)₄ (5) | 70-80 | 18-22 | 40 |
| Acetonitrile | K₃PO₄ | Pd(PPh₃)₄ (5) | 70-80 | 18-22 | 36 |
| 1,4-Dioxane | K₃PO₄ | Pd(PPh₃)₄ (5) | 70-80 | 18-22 | 60 |
| DMF | K₃PO₄ | Pd(PPh₃)₄ (5) | 70-80 | 18-22 | 20 |
Table 2: Suzuki-Miyaura Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid in Solvent Mixtures [2]
| Solvent System (v/v) | Base | Catalyst (mol%) | Temperature | Time | Yield (%) |
| THF/H₂O (1:1) | K₂CO₃ | Pd(PPh₃)₄ (3) | Microwave | - | 75 |
| 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | Pd(PPh₃)₄ (3) | Microwave | - | 80 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br), optimized for different solvent systems.
Protocol 1: Anhydrous Aprotic Solvent System (Toluene)
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add 10 mL of anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Aqueous Biphasic Solvent System (1,4-Dioxane/Water)
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (degassed)
-
Deionized water (degassed)
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.1 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add 8 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water.
-
Inert Atmosphere: Purge the reaction mixture with a stream of argon for 10-15 minutes.
-
Reaction: Heat the mixture to 100 °C under an argon atmosphere and stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Influence of solvent properties on the Suzuki reaction.
References
Application Notes and Protocols for One-Pot Synthesis Involving (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
Introduction
(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex biaryl and polyaryl structures. These motifs are prevalent in medicinal chemistry and materials science. One-pot synthesis, the process of carrying out multiple reaction steps in a single reactor without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and time savings. This document provides detailed application notes and protocols for the use of this compound in one-pot synthetic strategies, with a focus on palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. A particularly efficient variation is the one-pot borylation/Suzuki-Miyaura coupling, which allows for the synthesis of unsymmetrical biaryls from two different aryl halides without the need to isolate the intermediate boronic ester.[1][2] This approach is highly valuable for creating libraries of diverse compounds for drug discovery and development.[2]
Key Application: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
A common and powerful application involving this compound is a sequential, one-pot Suzuki-Miyaura cross-coupling reaction. In this scenario, an aryl halide is first coupled with a diboron reagent to generate an arylboronic ester in situ. Subsequently, a second aryl halide and this compound are introduced to the same reaction vessel to afford the final, more complex biaryl product. This methodology is particularly useful for the synthesis of unsymmetrical polyaryl systems.
Experimental Protocols
General Protocol for One-Pot Borylation/Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the one-pot synthesis of an unsymmetrical biaryl compound.
Materials:
-
Aryl Halide 1 (Ar¹-X, where X = Br, I)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., PPh₃, XPhos)
-
Base 1 (e.g., KOAc)
-
This compound (Ar²-B(OH)₂)
-
Aryl Halide 2 (Ar³-X, where X = Br, I)
-
Base 2 (e.g., aq. Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
Step 1: In Situ Formation of Arylboronic Ester
-
To a dry, inert-atmosphere flask, add Aryl Halide 1 (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), palladium catalyst (0.02-0.05 mmol), and Base 1 (1.5 mmol).
-
Add the anhydrous, deoxygenated solvent (5-10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 1-3 hours, or until consumption of the starting material is confirmed by an appropriate monitoring technique (e.g., TLC, GC-MS).
Step 2: Suzuki-Miyaura Cross-Coupling
-
Cool the reaction mixture to room temperature.
-
To the same flask, add this compound (1.2 mmol), Aryl Halide 2 (1.0 mmol), and Base 2 (2.0 mmol) along with water if required by the base.
-
Add additional palladium catalyst and/or ligand if necessary.
-
Heat the reaction mixture to 80-110 °C and stir for 4-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Step 3: Work-up and Purification
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired unsymmetrical biaryl.
Illustrative One-Pot Synthesis of 4'-Propyl-N-phenyl-[1,1':4',1''-terphenyl]-4-amine
This section details a specific application of the one-pot methodology to synthesize a triaryl amine, a scaffold of interest in materials science and medicinal chemistry.
Reaction Scheme:
Data Presentation
| Reactant/Reagent | Structure | MW | Equivalents | Amount |
| 4-Bromoiodobenzene | I-C₆H₄-Br | 282.91 | 1.0 | 283 mg |
| Bis(pinacolato)diboron | (pin)B-B(pin) | 253.94 | 1.1 | 279 mg |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 24.5 mg | |
| Potassium Acetate | KOAc | 98.14 | 1.5 | 147 mg |
| This compound | 240.11 | 1.2 | 288 mg | |
| 4-Bromoaniline | Br-C₆H₄-NH₂ | 172.02 | 1.0 | 172 mg |
| Sodium Carbonate (2M aq.) | Na₂CO₃ | 105.99 | 2.0 | 1.0 mL |
| Dioxane | 88.11 | - | 10 mL | |
| Product | 405.53 | Theoretical Yield: 406 mg |
Detailed Experimental Protocol
Materials:
-
4-Bromoiodobenzene (283 mg, 1.0 mmol)
-
Bis(pinacolato)diboron (279 mg, 1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (24.5 mg, 0.03 mmol)
-
Potassium Acetate (KOAc) (147 mg, 1.5 mmol)
-
This compound (288 mg, 1.2 mmol)
-
4-Bromoaniline (172 mg, 1.0 mmol)
-
2M Aqueous Sodium Carbonate (1.0 mL, 2.0 mmol)
-
1,4-Dioxane (anhydrous, deoxygenated, 10 mL)
Procedure:
-
Borylation Step: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromoiodobenzene (283 mg, 1.0 mmol), bis(pinacolato)diboron (279 mg, 1.1 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and potassium acetate (147 mg, 1.5 mmol).
-
Add anhydrous, deoxygenated 1,4-dioxane (10 mL) via syringe.
-
Heat the mixture to 85 °C and stir for 2 hours. Monitor the formation of the boronic ester by GC-MS.
-
Suzuki-Miyaura Coupling Step: After cooling the reaction mixture to room temperature, add this compound (288 mg, 1.2 mmol), 4-bromoaniline (172 mg, 1.0 mmol), and the 2M aqueous sodium carbonate solution (1.0 mL).
-
Degas the mixture by bubbling argon through the solution for 10 minutes, then add a second portion of Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4'-propyl-N-phenyl-[1,1':4',1''-terphenyl]-4-amine.
Visualizations
Caption: General workflow for a one-pot borylation/Suzuki-Miyaura coupling.
Caption: Specific workflow for the synthesis of a triaryl amine.
References
Application Notes and Protocols for Scale-Up of Reactions with (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key considerations and protocols for scaling up chemical reactions, particularly Suzuki-Miyaura cross-coupling, involving (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid. The successful transition from laboratory to kilogram-scale production requires careful optimization of reaction parameters to ensure safety, efficiency, and product quality.
Introduction to this compound in Suzuki-Miyaura Coupling
This compound is a valuable building block in organic synthesis, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The Suzuki-Miyaura reaction is favored for its mild conditions and tolerance of a wide range of functional groups. However, scaling up this transformation presents unique challenges that must be addressed for a robust and economically viable process.
Key Scale-Up Considerations
Catalyst and Ligand Selection
The choice of palladium catalyst and phosphine ligand is critical for an efficient and scalable Suzuki-Miyaura coupling. While traditional catalysts like Pd(PPh₃)₄ are effective at the lab scale, they can be expensive and air-sensitive, posing challenges for large-scale production. For kilogram-scale synthesis, more robust and active catalyst systems are preferred.
Key considerations include:
-
Catalyst Loading: Minimizing catalyst loading is crucial for cost-effectiveness and reducing residual palladium in the final product. Catalyst loadings can often be significantly reduced from lab-scale (e.g., 1-5 mol%) to pilot-scale (e.g., 0.05-0.5 mol%) with proper optimization.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, often provide highly active catalysts that can be used at low loadings and are effective for coupling challenging substrates.[1]
-
Catalyst Stability: Air-stable palladium precatalysts are advantageous for large-scale operations, simplifying handling and improving reproducibility.
| Catalyst System | Typical Loading (mol%) | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Pd(PPh₃)₄ | 1 - 5 | Well-established, commercially available. | Air-sensitive, higher loadings often required, potential for batch-to-batch variability.[2] |
| Pd/C | 5 - 10 | Heterogeneous, easily removed by filtration, lower cost.[2] | Can have lower activity, may require higher temperatures. |
| Pd(OAc)₂ / SPhos | 0.1 - 2 | High activity, broad substrate scope, good for challenging couplings.[1] | Ligand cost can be a factor. |
| PdCl₂(dppf) | 1 - 3 | Good for a range of substrates, relatively stable. | May not be as active as more modern catalyst systems. |
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction kinetics, impurity profiles, and product isolation.
-
Solvents: A mixture of an organic solvent (e.g., toluene, 2-MeTHF, CPME) and an aqueous phase is common. The organic solvent solubilizes the substrates and catalyst, while the aqueous phase dissolves the base. The choice of solvent can also affect the stability of the boronic acid, with some solvents potentially accelerating protodeboronation.[3] Green solvent selection is increasingly important for industrial processes to minimize environmental impact.[4][5]
-
Bases: Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently used. The choice of base can influence the rate of transmetalation and the formation of byproducts. The strength and solubility of the base are important factors to consider.[6]
| Base | Common Solvents | Key Characteristics |
| K₂CO₃ | Toluene/Water, Dioxane/Water | Widely used, cost-effective.[6] |
| K₃PO₄ | Toluene/Water, 2-MeTHF/Water | Often provides good results for challenging couplings.[6] |
| Cs₂CO₃ | Dioxane/Water, THF/Water | Highly soluble, effective for difficult substrates but more expensive.[6] |
| NaOH | THF/Water | Strong base, can be used in phase-transfer conditions.[2] |
Impurity Profile and Control
Common impurities in Suzuki-Miyaura reactions that become more critical at scale include:
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This can be minimized by ensuring strictly anaerobic conditions and using a Pd(0) source or a precatalyst that rapidly reduces to Pd(0).[7][8]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often exacerbated by prolonged reaction times, high temperatures, and the presence of water. Using the boronic acid as a limiting reagent or employing a slow-release strategy with a boronic ester can mitigate this.[9]
-
Dehalogenation: The reduction of the aryl halide starting material. This can be influenced by the catalyst system and reaction conditions.
A well-defined impurity control strategy is essential for large-scale synthesis. This involves in-process controls (IPCs) to monitor the reaction progress and impurity formation.
Work-up and Product Isolation
The work-up procedure for a large-scale reaction must be robust and scalable.
-
Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Methods for palladium removal include treatment with activated carbon, silica-based scavengers (e.g., SiliaMetS® Thiol), or crystallization.[10]
-
Crystallization: Crystallization is the preferred method for purification at scale as it avoids chromatography. Developing a reliable crystallization protocol is key to obtaining a product with high purity and consistent physical properties.
| Palladium Removal Method | Typical Loading | Advantages | Disadvantages |
| Activated Carbon | 5-10 wt% | Cost-effective. | Can sometimes adsorb the product, may not be sufficient for very low ppm levels. |
| Thiol-functionalized Silica | 5-15 wt% | High efficiency for palladium scavenging.[10] | Higher cost compared to carbon. |
| Crystallization | N/A | Can provide very high purity and remove multiple impurities simultaneously. | Requires significant process development. |
Experimental Protocols
The following protocols are generalized for the kilogram-scale Suzuki-Miyaura coupling of an aryl halide with this compound and should be optimized for specific substrates and equipment.
General Protocol for Kilogram-Scale Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., Aryl Bromide, 1.0 equiv)
-
This compound (1.05 - 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂/SPhos, 0.1 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 2-MeTHF/Water, 10:1 v/v)
Procedure:
-
Reactor Setup: Charge a suitable, clean, and dry reactor with the aryl halide and this compound.
-
Inerting: Inert the reactor by performing a series of vacuum and nitrogen purges.
-
Solvent and Base Addition: Add the degassed organic solvent and the aqueous base solution to the reactor.
-
Catalyst Addition: Add the palladium catalyst and ligand. For air-sensitive catalysts, this should be done under a strong nitrogen flow.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with efficient stirring.
-
Monitoring: Monitor the reaction progress by HPLC or UPLC until the consumption of the limiting starting material is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
-
Palladium Removal: Treat the organic layer with an appropriate palladium scavenger (e.g., activated carbon or functionalized silica) with stirring for several hours. Filter off the scavenger.
-
Crystallization:
-
Concentrate the organic layer under reduced pressure.
-
Add an anti-solvent to induce crystallization.
-
Cool the mixture to the desired temperature to maximize yield.
-
-
Isolation and Drying: Filter the solid product, wash with a suitable solvent, and dry under vacuum to a constant weight.
Visualizations
Signaling Pathways and Workflows
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for scaling up a chemical synthesis process.
Caption: A logic diagram for troubleshooting common issues in Suzuki-Miyaura scale-up.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes: Synthesis of Bioactive Molecules Using (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is a key building block in the synthesis of a variety of bioactive molecules, particularly those featuring a biphenyl scaffold. This structural motif is prevalent in numerous therapeutic agents due to its ability to engage with biological targets through hydrophobic and aromatic interactions. The primary application of this boronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds between aromatic rings.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Ertugliflozin is a clinically approved medication for the treatment of type 2 diabetes mellitus.
Synthesis of Ertugliflozin Aglycone Intermediate
The following protocol is a representative example of a Suzuki-Miyaura coupling to form a biphenyl linkage, a critical step in the synthesis of the aglycone portion of SGLT2 inhibitors like ertugliflozin. This protocol is based on analogous reactions reported in the synthesis of related compounds.
Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Core Synthesis
This protocol describes the coupling of an aryl halide with a biphenyl boronic acid derivative.
Materials:
-
Aryl halide (e.g., 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene)
-
This compound (or a similar biphenyl boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Solvent system (e.g., Toluene/Water or 1,4-Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aryl halide (1.0 eq) and the biphenyl boronic acid (1.1 - 1.5 eq) in the chosen solvent system (e.g., a 3:1 to 5:1 mixture of organic solvent to water).
-
Degas the solution by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes to remove dissolved oxygen.
-
To the degassed solution, add the palladium catalyst, such as palladium(II) acetate (0.01-0.05 eq), and the phosphine ligand, for example, triphenylphosphine (0.02-0.10 eq).
-
Add the base, such as sodium carbonate (2.0-3.0 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl intermediate.
Expected Yield: Yields for Suzuki-Miyaura coupling reactions of this type are typically in the range of 70-95%, depending on the specific substrates and reaction conditions.
Bioactivity of Ertugliflozin
Ertugliflozin is a highly potent and selective inhibitor of SGLT2. The inhibition of SGLT2 in the proximal tubules of the kidneys reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.
Quantitative Data: In Vitro and Clinical Efficacy of Ertugliflozin
| Parameter | Value | Reference |
| SGLT2 Inhibition (IC₅₀) | 0.877 nM | [1] |
| SGLT1 Inhibition (IC₅₀) | 1960 nM | [1] |
| Selectivity (SGLT1/SGLT2) | > 2000-fold | [1] |
| HbA1c Reduction (5 mg dose, 26 weeks) | -0.7% (vs. placebo) | [2] |
| HbA1c Reduction (15 mg dose, 26 weeks) | -0.8% (vs. placebo) | [2] |
Visualizations
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of an Ertugliflozin intermediate.
Diagram: Mechanism of Action of Ertugliflozin
Caption: Signaling pathway of Ertugliflozin's mechanism of action.
References
Troubleshooting & Optimization
How to improve the yield of Suzuki coupling with (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid?
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions to help you improve the yield of Suzuki coupling reactions involving (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid.
Troubleshooting Guide: Low Reaction Yield
Low yields in Suzuki coupling reactions can be attributed to several factors, from reagent quality to reaction conditions.[1] This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst: The Palladium catalyst, particularly Pd(0) species, can be sensitive to air and may have degraded.[1] | Use a fresh batch of palladium catalyst or a pre-catalyst that is more stable in air. Ensure proper handling under an inert atmosphere (Nitrogen or Argon).[1] |
| Poor Quality Boronic Acid: this compound may have degraded through protodeboronation, especially if it's an older sample or has been exposed to moisture.[1] | Use a fresh, high-purity batch of the boronic acid. Consider converting it to a more stable form like a pinacol ester for storage and use.[1] | |
| Ineffective Base: The chosen base may not be strong enough or soluble enough in the reaction mixture to facilitate the transmetalation step effectively.[2] | Screen different bases. For sterically hindered boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[3][4] | |
| Inappropriate Solvent: The solvent system may not be optimal for dissolving all reactants or for the catalytic cycle to proceed efficiently.[5] | A mixture of an organic solvent (like dioxane, toluene, or THF) and water is common.[6] The ratio can be critical and may require optimization.[5] Ensure the solvent is anhydrous and degassed.[1] | |
| Significant Side Product Formation | Protodeboronation: The boronic acid group is replaced by a hydrogen atom, a common side reaction with arylboronic acids.[1] This is often promoted by high temperatures and certain bases.[7] | Use a less nucleophilic base or a fluoride-based base like CsF or KF.[8] Minimize reaction time and temperature. Using a boronic ester derivative can also reduce this side reaction.[1] |
| Homocoupling: Two molecules of the boronic acid couple together, which can be promoted by the presence of oxygen or Pd(II) species.[9][10] | Thoroughly degas the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[11] Using a Pd(0) catalyst source directly, like Pd(PPh₃)₄, can sometimes reduce homocoupling.[11] | |
| Reaction Stalls | Ligand Decomposition: Phosphine ligands can be susceptible to oxidation, leading to catalyst deactivation.[1] | Use fresh, high-purity ligands stored under an inert atmosphere. Consider using more robust Buchwald-type ligands or N-heterocyclic carbene (NHC) ligands, which are often more stable and effective for challenging substrates.[12][13] |
| Steric Hindrance: The bulky nature of this compound and/or the coupling partner can slow down the reaction.[3] | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can accelerate the oxidative addition and reductive elimination steps for sterically demanding substrates.[3][14] Increasing the reaction temperature may also be necessary.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?
A1: For sterically hindered boronic acids like this compound, a palladium catalyst paired with a bulky, electron-rich phosphine ligand is often most effective.[3] Catalyst systems such as Pd(OAc)₂ with SPhos or XPhos, or pre-formed catalysts like SPhos-Pd-G3, are excellent starting points.[14] The choice of ligand can significantly impact the reaction rate and yield.[12]
Q2: Which base should I choose for this reaction?
A2: The choice of base is critical.[2] For sterically hindered substrates, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred over weaker bases like sodium bicarbonate.[3][4] The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause significant side reactions.[12]
Q3: How can I minimize the formation of homocoupling byproducts?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[9][10] To minimize this, it is crucial to thoroughly degas your solvent and reaction mixture with an inert gas like argon or nitrogen before adding the palladium catalyst.[11] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also sometimes mitigate this issue.[11]
Q4: My product is difficult to purify from the unreacted boronic acid. What should I do?
A4: Unreacted boronic acid can often be removed with a basic aqueous wash during the workup.[11] By washing the organic layer with an aqueous solution of a base like NaOH, the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer.[11] If co-elution is an issue during column chromatography, trying different solvent systems is recommended.[16]
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 4:1 mixture of dioxane and water. Then, add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02 equivalents).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor the reaction progress by TLC or GC/MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[11]
Optimized Protocol for Sterically Hindered Substrates
This protocol is adapted for more challenging, sterically hindered coupling partners.
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), finely ground potassium phosphate (K₃PO₄) (3.0 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equivalents), and a bulky phosphine ligand (e.g., SPhos, 0.04 equivalents) to an oven-dried reaction vessel.[3]
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress.
-
Work-up and Purification: Follow the same work-up and purification procedures as the standard protocol. A basic wash may be particularly important to remove excess boronic acid.[11]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Key factors influencing Suzuki coupling reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
Common side reactions with (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid.
Welcome to the technical support center for (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during experiments with this reagent, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your experiments.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired biphenyl product. What are the common side reactions I should be aware of?
A1: Low yields in Suzuki-Miyaura coupling reactions with this compound are often attributed to two primary side reactions: protodeboronation and homocoupling.
-
Protodeboronation: This is a reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of 4-propylbiphenyl as a byproduct. This side reaction can be promoted by acidic or basic conditions and elevated temperatures.[1]
-
Homocoupling: This reaction involves the palladium-catalyzed coupling of two molecules of this compound to form 4,4''-dipropyl-1,1':4',1''-terphenyl. This is often exacerbated by the presence of oxygen in the reaction mixture or the use of a Pd(II) precatalyst which can be reduced by the boronic acid.[2][3]
Q2: I am observing a significant amount of 4-propylbiphenyl in my reaction mixture. How can I minimize protodeboronation?
A2: Protodeboronation is a common issue with arylboronic acids. Here are several strategies to mitigate this side reaction:
-
Choice of Base: The strength and type of base can significantly impact the rate of protodeboronation. Weaker bases, such as K₂CO₃ or K₃PO₄, are often preferred over stronger bases like NaOH or KOH.
-
Reaction Temperature: Higher temperatures can accelerate protodeboronation. It is advisable to run the reaction at the lowest temperature that still allows for an efficient conversion to the desired product.
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, can protect the C-B bond from premature cleavage. These esters slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing side reactions.[2]
-
Anhydrous Conditions: While Suzuki reactions are often performed in aqueous mixtures, minimizing the amount of water or using anhydrous conditions can sometimes reduce the extent of protodeboronation, which is a hydrolysis process.
Q3: My main impurity is the homocoupled product, 4,4''-dipropyl-1,1':4',1''-terphenyl. What steps can I take to prevent this?
A3: Homocoupling is primarily driven by the presence of oxygen and Pd(II) species. To minimize its occurrence:
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). This requires thoroughly degassing all solvents and the reaction vessel before adding the palladium catalyst. A common method is to bubble an inert gas through the solvent for 15-30 minutes.[2]
-
Palladium Catalyst Choice: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is preferable to Pd(II) sources like Pd(OAc)₂ or PdCl₂. If a Pd(II) catalyst is used, it can be beneficial to add a reducing agent, like a phosphine ligand, to facilitate its reduction to the active Pd(0) state.[2]
-
Reaction Setup: Assemble the reaction glassware, add the reagents (except the catalyst), and then thoroughly purge the system with an inert gas before introducing the catalyst.
Quantitative Data on Side Reactions
While specific quantitative data for this compound is not extensively published, the following table provides representative yields for Suzuki-Miyaura reactions with similar arylboronic acids, illustrating the impact of reaction conditions on product distribution.
| Aryl Boronic Acid | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling Yield (%) | Ref. |
| Phenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 | <5 | [4] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles | K₂CO₃ | DMF/H₂O | 110 | >95 (conversion) | Not specified | [5] |
| Phenylboronic acid | Bromobenzene | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 99 | Not specified | [6] |
Note: The yields of side products are often not reported unless they are significant. The absence of a reported homocoupling yield does not necessarily mean it was zero.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of argon.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Minimizing Side Reactions using a Pinacol Ester Derivative
For substrates prone to protodeboronation or homocoupling, using the pinacol ester of this compound is recommended.
Reagents:
-
Aryl bromide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
XPhos Pd G3 (a palladacycle precatalyst, 0.02 equiv)
-
K₃PO₄ (3.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
Procedure:
-
In a glovebox or under a strict inert atmosphere, combine the aryl bromide, the boronic acid pinacol ester, K₃PO₄, and XPhos Pd G3 in a reaction vessel.
-
Add the degassed toluene/water solvent mixture.
-
Seal the vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction progress. Longer reaction times may be required due to the slow release of the boronic acid.
-
Follow the workup and purification steps outlined in Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions
Caption: Main catalytic cycle of the Suzuki-Miyaura reaction and competing side reactions.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Purification methods for (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid products.
Welcome to the technical support center for (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid (Product ID: 153035-56-4). This guide provides detailed answers to frequently asked questions and troubleshooting advice for challenges encountered during the purification of this product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude arylboronic acids, including the title compound, typically contain several classes of impurities. The most common is the corresponding boroxine , which is a trimeric anhydride formed by the dehydration of three boronic acid molecules.[1][2][3] Other potential impurities can arise from the synthetic route (e.g., Suzuki-Miyaura coupling) and may include:
-
Homocoupling products: Dimerization of the boronic acid or the aryl halide starting material.[4][5][6][7]
-
Protodeboronation products: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4][6][8]
-
Unreacted starting materials: Such as 4-bromo-4'-propylbiphenyl or the corresponding boronate ester.[9]
-
Residual catalyst: Palladium species from the coupling reaction.[4][10]
Q2: What is a boroxine and how can I detect its presence?
A2: A boroxine is a six-membered ring containing alternating boron and oxygen atoms, formed from the intermolecular dehydration of three boronic acid molecules.[1][2] This is a reversible equilibrium driven by the removal of water.[3][8] Its presence can be inferred from:
-
NMR Spectroscopy: Boroxine formation can lead to broadened peaks in the 1H NMR spectrum. The B-OH proton signal may be diminished or absent.
-
Mass Spectrometry: You may observe a peak corresponding to the mass of the trimer.
-
Physical Properties: Commercial boronic acids are often sold as a mixture containing the anhydride, which can affect the melting point and solubility.[11]
Q3: What are the primary purification strategies for this compound?
A3: The most effective purification methods for this compound are recrystallization and acid/base extraction.
-
Recrystallization: This is a highly effective method for purifying solid arylboronic acids.[12][13] It can also help to hydrolyze any boroxine back to the desired boronic acid if an aqueous solvent system is used.[2][8]
-
Acid/Base Extraction: This technique leverages the acidic nature of the boronic acid group. By treating the crude product with a base, a water-soluble boronate salt is formed, which can be separated from non-acidic organic impurities.[12][14][15] Subsequent acidification regenerates the pure boronic acid.[14]
-
Silica Gel Chromatography: While possible, chromatography of boronic acids can be challenging due to their polarity and potential for degradation or strong adsorption on the silica column, often resulting in significant tailing.[12][13]
Troubleshooting Guide
Problem 1: Low Purity After Synthesis
Your initial analysis (NMR, LC-MS) of the crude product shows multiple unexpected peaks.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-purity product.
Problem 2: Difficulty Removing Boroxine Anhydride
You have confirmed the presence of the boroxine trimer, which is co-purifying with your product.
Solution: The equilibrium between the boronic acid and its boroxine can be shifted.
-
Strategy: Convert the boroxine back to the boronic acid by introducing water.[2][8]
-
Method: Recrystallization from a solvent mixture containing water (e.g., ethanol/water, acetone/water) is often sufficient to hydrolyze the boroxine.[8] The pure boronic acid should then crystallize upon cooling.
Problem 3: Product Streaking/Tailing on Silica Gel Column
Attempts to purify the compound by column chromatography result in poor separation and low recovery.
Solution: Boronic acids are known to be difficult to purify via standard silica gel chromatography.[12][13]
-
Strategy 1 (Modify Mobile Phase): The polarity and acidity of the eluent can be adjusted. Adding a small amount of acetic acid or using a more polar solvent system like Dichloromethane/Methanol may improve the elution profile.[15]
-
Strategy 2 (Alternative Method): Avoid chromatography if possible. Acid/base extraction followed by recrystallization is often a more robust and scalable purification method for this class of compounds.[12][14]
Experimental Protocols & Data
Protocol 1: Purification via Acid/Base Extraction
This method is effective for removing non-acidic impurities.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1-2 M NaOH).[15] The boronic acid will convert to its sodium boronate salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. Wash once with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 using a strong acid (e.g., 1.5 N HCl).[14] The pure boronic acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a non-polar solvent (e.g., hexane) to aid drying.
-
Dry the product under vacuum.
Purification Workflow Diagram
Caption: Workflow for purification via acid/base extraction.
Protocol 2: Purification via Recrystallization
This is the most common and often most effective method for obtaining high-purity crystalline material.[12][16]
-
Solvent Selection: Choose a single solvent or a binary solvent system where the boronic acid is highly soluble at high temperatures but poorly soluble at room temperature or below.[17] Common systems for arylboronic acids include ethanol/water, acetone/water, or toluene.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to fully dissolve the solid.[16][18]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[18] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.[16]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[18]
-
Drying: Dry the purified crystals under vacuum.
Purity Comparison Data (Illustrative)
The following table provides illustrative data on the purity levels that can be achieved with different purification methods for a typical arylboronic acid.
| Purification Method | Starting Purity (Crude) | Final Purity (by HPLC) | Common Impurities Removed |
| Recrystallization (Toluene) | ~85% | >98.5% | Homocoupling byproducts, some boroxine |
| Acid/Base Extraction | ~85% | >99.0% | Homocoupling & other neutral byproducts |
| Recrystallization (Aq. EtOH) | ~85% (+ Boroxine) | >99.0% | Boroxine (hydrolyzed), other impurities |
| Silica Gel Chromatography | ~85% | 95-98% | Non-polar impurities (variable success) |
References
- 1. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. nbinno.com [nbinno.com]
- 11. 4-Biphenylboronic acid = 95.0 5122-94-1 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mt.com [mt.com]
- 18. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the reaction temperature for the Suzuki-Miyaura cross-coupling of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when optimizing the reaction temperature for the coupling of this compound.
Q1: What is a good starting temperature for the Suzuki-Miyaura coupling of this compound?
A1: A general starting point for Suzuki-Miyaura reactions involving aryl bromides and arylboronic acids is in the range of 80-110 °C.[1] For many Suzuki couplings of aryl bromides, temperatures between 80-120°C are often found to be optimal.[2] However, the ideal temperature is highly dependent on the specific substrates, catalyst system, and solvent used.[2]
Q2: My reaction yield is low at a moderate temperature (e.g., 80 °C). Should I increase the temperature?
A2: Yes, increasing the reaction temperature is a common strategy to improve low yields. Higher temperatures can increase the reaction rate and drive the reaction to completion.[2] Studies on similar aryl-aryl couplings have shown a significant increase in conversion or yield with elevated temperatures. For instance, the coupling of 4-bromoacetophenone with phenylboronic acid showed increased conversion as the temperature was raised from 100 °C to 140 °C.[2] Similarly, the synthesis of fluorinated biphenyl derivatives demonstrated higher conversion rates at 110 °C compared to 70 °C.[3] However, be mindful that excessively high temperatures can lead to side reactions.[2]
Q3: What are the potential side reactions at elevated temperatures?
A3: High temperatures can promote undesirable side reactions, including:
-
Protodeboronation: This is the loss of the boronic acid group from your starting material, which is replaced by a hydrogen atom. This is a common side reaction for boronic acids.
-
Homocoupling: Dimerization of the boronic acid or the aryl halide can occur.
-
Catalyst Decomposition: The palladium catalyst can decompose at very high temperatures, forming inactive palladium black.[2]
-
Solvent Decomposition: Depending on the solvent used, high temperatures can lead to its degradation.
Q4: I am observing significant byproduct formation at higher temperatures. What should I do?
A4: If you observe an increase in byproducts at higher temperatures, you may have surpassed the optimal temperature for your specific reaction. In this case, it is advisable to screen a range of temperatures in smaller increments (e.g., 10 °C) to find the sweet spot that maximizes the yield of the desired product while minimizing side reactions.[2] Additionally, you can consider optimizing other reaction parameters such as the catalyst, ligand, base, and solvent, as these can also influence the reaction outcome.[4]
Q5: Can I run the reaction at room temperature?
A5: While some highly activated substrates or specialized catalyst systems can facilitate Suzuki-Miyaura couplings at room temperature, it is generally less common for standard aryl-aryl couplings.[5] For the coupling of this compound, starting with an elevated temperature is recommended to ensure a reasonable reaction rate.
Data Presentation: Effect of Temperature on Suzuki-Miyaura Coupling Yield
The following table summarizes quantitative data from the literature on the effect of temperature on the yield or conversion of Suzuki-Miyaura coupling reactions involving substrates similar to this compound. This data illustrates the general trend of increased product formation with higher temperatures.
| Coupling Partners | Catalyst System | Base | Solvent | Temperature (°C) | Yield/Conversion (%) | Reference |
| 4-Bromoacetophenone + Phenylboronic acid | Supported Pd catalyst | Na₂CO₃ | DMA | 100 | 72 (Conversion) | [2] |
| 4-Bromoacetophenone + Phenylboronic acid | Supported Pd catalyst | Na₂CO₃ | DMA | 120 | 85 (Conversion) | [2] |
| 4-Bromoacetophenone + Phenylboronic acid | Supported Pd catalyst | Na₂CO₃ | DMA | 140 | 100 (Conversion) | [2] |
| 1-Bromo-4-fluorobenzene + 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Not Specified | 70 | ~80 (Conversion) | [3] |
| 1-Bromo-4-fluorobenzene + 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Not Specified | 110 | >95 (Conversion) | [3] |
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be optimized for your specific substrates and laboratory conditions.
Materials:
-
This compound (1.0 - 1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Ligand (if using a pre-catalyst like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to create an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if applicable).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the reaction flask in a pre-heated oil bath or heating block set to the desired temperature (e.g., start with a screen from 80 °C to 110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature for your Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for temperature optimization.
References
Technical Support Center: Troubleshooting Homocoupling in (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in Suzuki-Miyaura cross-coupling reactions involving (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. In the case of this compound, this would result in the formation of 4,4''-dipropyl-1,1':4',1''-terphenyl. This side reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[2] Pd(II) precursors can also directly react with the boronic acid to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[3]
Q3: How can I visually identify if homocoupling is a significant issue in my reaction?
A3: While you won't see the reaction happening at a molecular level, the primary indication of significant homocoupling will be a lower than expected yield of your desired product and the appearance of a significant byproduct peak during reaction monitoring by techniques like TLC, GC-MS, or LC-MS. The homocoupled product of this compound will have a higher molecular weight than the starting material and potentially different chromatographic behavior compared to the desired cross-coupled product.
Q4: Are arylboronic acids like this compound more prone to homocoupling than other types of boronic acids?
A4: Arylboronic acids are generally susceptible to homocoupling. While factors like steric hindrance and electronic properties of the specific boronic acid can play a role, the reaction conditions are the most critical determinant. Electron-rich boronic acids may react faster in the desired coupling, but under suboptimal conditions that favor homocoupling pathways (like the presence of oxygen), they can also readily undergo this side reaction.
Q5: Can the choice of base influence the extent of homocoupling?
A5: Absolutely. The base plays a crucial role in the catalytic cycle, and its choice can significantly impact the reaction's outcome. The base activates the boronic acid, facilitating transmetalation.[4] However, an inappropriate base or concentration can sometimes promote side reactions. Screening different bases (e.g., carbonates like K₂CO₃, phosphates like K₃PO₄, or hydroxides like NaOH) is often necessary to find the optimal conditions for a specific substrate pair.[5]
Q6: How do solvent and temperature affect homocoupling?
A6: Solvents and temperature are critical parameters to control for minimizing homocoupling. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[6] While the addition of water is often necessary to dissolve the inorganic base, excessive amounts can sometimes promote homocoupling.[5] Higher reaction temperatures can increase the rate of all reactions, including homocoupling. Therefore, running the reaction at the lowest temperature that provides a reasonable rate for the desired cross-coupling is advisable to suppress side reactions.[6]
Troubleshooting Guides
Issue: Significant formation of the homocoupled byproduct of this compound is observed, leading to low yields of the desired cross-coupled product.
This guide provides a systematic approach to troubleshoot and minimize homocoupling.
References
- 1. Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Stability issues and degradation of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and synthetic processes.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling reaction using this compound is giving low or no yield. What are the potential causes related to the boronic acid?
Answer:
Several factors related to the stability and handling of this compound can lead to poor reaction outcomes. Here's a step-by-step troubleshooting guide:
-
Verify Boronic Acid Quality:
-
Visual Inspection: Check for any change in color or texture from the expected white to off-white crystalline powder.[1]
-
Analytical Verification: Confirm the purity of your starting material using HPLC or ¹H NMR spectroscopy before use. Significant degradation may have occurred during storage.
-
-
Review Reaction Conditions:
-
Protodeboronation: This is a common degradation pathway where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions in the presence of water.[2]
-
Base Selection: Strong bases can accelerate protodeboronation. Consider using a milder base such as K₂CO₃ or KF.[3]
-
Anhydrous Conditions: If possible, switch to anhydrous solvents and ensure all reagents are dry to minimize the water available for protodeboronation.
-
-
Oxidative Degradation: Arylboronic acids can be susceptible to oxidation, leading to the formation of phenols.[4] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
-
-
Consider a More Stable Derivative:
-
If instability is a persistent issue, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine adduct. These can often be used directly in coupling reactions and exhibit greater stability.
-
Issue 2: Appearance of Unknown Impurities in Analytical Characterization (HPLC, LC-MS, NMR)
Question: I am observing unexpected peaks in the chromatogram or spectrum of my this compound sample. What could these be?
Answer:
The appearance of unknown impurities is often indicative of degradation. The primary degradation products to consider are:
-
4-Propylbiphenyl: Formed via protodeboronation.
-
4'-Propyl-[1,1'-biphenyl]-4-ol: Formed via oxidation.[4]
-
Boroxine (Anhydride): Boronic acids can dehydrate to form cyclic anhydrides (boroxines), especially upon heating or under vacuum. This is often observed as a complex mixture in analytical techniques.
To identify these impurities, hyphenated techniques such as LC-MS or GC-MS are invaluable for structural elucidation. ¹¹B NMR can also be useful to observe changes in the boron chemical environment, indicating degradation or complex formation.[5]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored sealed in a dry, inert atmosphere (e.g., under argon or nitrogen) at room temperature .[1] Avoid exposure to moisture, light, and high temperatures. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: How can I monitor the degradation of my boronic acid sample over time?
A2: A stability-indicating HPLC method is the most common approach to quantify the parent boronic acid and its degradation products.[5] Key considerations for method development include:
-
Column Choice: Use a column with low silanol activity (e.g., an end-capped C18 column) to prevent on-column degradation.[6][7]
-
Mobile Phase: An acidic mobile phase can sometimes suppress the ionization of silanol groups.
-
Sample Diluent: Dissolve the sample in an aprotic solvent like acetonitrile or THF immediately before analysis to minimize hydrolysis.[7][8][9]
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a significant degradation pathway for arylboronic acids, particularly in aqueous basic solutions.[2] To minimize it:
-
Use the mildest base necessary for your reaction.
-
Employ anhydrous reaction conditions where possible.
-
Protect the boronic acid as a boronate ester (e.g., pinacol ester) which is generally more stable.[2][10]
Q4: Can I use ¹H NMR to assess the purity of this compound?
A4: Yes, ¹H NMR is a powerful tool for assessing purity. You should look for the characteristic aromatic signals of the biphenyl backbone and the propyl group. The presence of 4-propylbiphenyl (the protodeboronation product) can be identified by the disappearance of the signals corresponding to the boronic acid-substituted aromatic ring and the appearance of a new aromatic proton signal. The boronic acid protons themselves are often broad and may exchange with water, making them less reliable for integration.
Q5: Are there any known incompatibilities for this compound?
A5: Avoid strong oxidizing agents, strong bases, and prolonged exposure to water.[2][4]
Quantitative Data
| Condition | Stressor | Duration (hours) | Analyte | Approximate Degradation (%) | Primary Degradant |
| Hydrolytic | 0.1 M HCl (aq) | 24 | Phenylboronic Acid | < 5% | Phenylborane |
| 0.1 M NaOH (aq) | 24 | Phenylboronic Acid | 15-25% | Phenylborane | |
| Oxidative | 3% H₂O₂ (aq) | 8 | Phenylboronic Acid | 10-20% | Phenol |
| Thermal | 60 °C (solid state) | 72 | Phenylboronic Acid | < 2% | - |
| Photolytic | UV light (254 nm) | 48 | Phenylboronic Acid | 5-10% | Various |
Note: Data is compiled and estimated from general knowledge of arylboronic acid stability and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for the analysis of this compound and its potential impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with UV detection.
-
Column: C18 reverse-phase column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm) with low silanol activity.[7][11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the boronic acid in acetonitrile. Analyze immediately after preparation.[7]
Protocol 2: ¹¹B NMR for Monitoring Degradation
This protocol can be used to qualitatively assess the integrity of the boronic acid moiety.
-
Instrumentation: NMR Spectrometer with a boron probe.
-
Solvent: DMSO-d₆ or CD₃OD.
-
Sample Preparation: Prepare a ~20 mM solution of the boronic acid in the chosen deuterated solvent.
-
Acquisition Parameters:
-
Observe Nucleus: ¹¹B
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
A broad signal around 28-30 ppm is characteristic of the trigonal planar (sp²) boronic acid. The formation of tetrahedral (sp³) boronate species (e.g., through interaction with diols or water) will result in an upfield shift to around 3-8 ppm.[12][13]
-
Visualizations
Caption: Major degradation pathways for arylboronic acids.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
References
- 1. (4'-Propyl[1,1'-biphenyl]-4-yl)-boronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Reactivity of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid in chemical synthesis, with a focus on the critical role of the base in modulating its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a versatile method for creating carbon-carbon bonds, particularly for synthesizing complex biaryl and substituted aromatic compounds which are common motifs in pharmaceuticals and organic materials.[1][2][3]
Q2: What is the role of the base in a Suzuki-Miyaura coupling reaction involving this compound?
A2: The base is a crucial component in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid.[2][4][5] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate. This boronate species then undergoes transmetalation with the palladium(II) complex more readily than the neutral boronic acid, which is a key step for the formation of the new carbon-carbon bond.[2]
Q3: What types of bases are commonly used for Suzuki-Miyaura reactions with arylboronic acids like this compound?
A3: A variety of inorganic and organic bases are employed in Suzuki-Miyaura couplings. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[2] The selection of the base can significantly impact the reaction yield and rate.[2]
Q4: How does the 4'-propyl group on the biphenyl scaffold affect the reactivity of the boronic acid?
A4: The propyl group is an electron-donating group. Generally, electron-donating substituents on the aryl boronic acid can enhance the rate of the Suzuki-Miyaura reaction.[6] This is because they increase the nucleophilicity of the organic group being transferred to the palladium center during the transmetalation step.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The Pd(0) catalyst may have decomposed. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[7] Consider using a fresh batch of catalyst or a more stable pre-catalyst. |
| Ineffective Base: The chosen base may not be optimal for the specific substrates and solvent system. | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base and solvent are often interdependent. For instance, K₃PO₄ often works well in ethereal solvents like 1,4-dioxane.[8] | |
| Poor Solubility: The boronic acid or other reagents may not be sufficiently soluble in the chosen solvent. | Try a different solvent system. Mixtures of organic solvents with water (e.g., dioxane/water, toluene/water) are common and can improve solubility and reaction rates.[4] | |
| Significant Protodeboronation (Replacement of -B(OH)₂ with -H) | Harsh Basic Conditions: Strong bases, especially in the presence of water, can promote the cleavage of the carbon-boron bond. | Consider using a milder base, such as KF or Na₂CO₃. Running the reaction under anhydrous conditions can also mitigate this side reaction. |
| Prolonged Reaction Time at High Temperature: These conditions can favor the protodeboronation pathway. | Monitor the reaction closely and stop it once the starting material is consumed. If possible, try running the reaction at a lower temperature. | |
| Formation of Homocoupling Product (Biaryl from two boronic acid molecules) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[7] |
| Sub-optimal Base or Ligand: The reaction conditions may favor homocoupling over the desired cross-coupling. | Screening different bases and palladium ligands can help to suppress this side reaction. Bulky, electron-rich ligands can sometimes favor the cross-coupling pathway.[4] |
Data Presentation
The following table presents data from a study on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl boronic acids, illustrating the effect of different bases and solvents on the reaction yield. While not the exact target molecule, this provides valuable insight into how reaction conditions can be optimized.
| Aryl Boronic Acid | Base | Solvent | Yield (%) |
| 3,5-dimethylphenylboronic acid | K₃PO₄ | Toluene | 70 |
| 3,5-dimethylphenylboronic acid | Cs₂CO₃ | Toluene | 80 |
| Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| Phenylboronic acid | K₃PO₄ | Toluene | 40 |
| Phenylboronic acid | K₃PO₄ | Acetonitrile | 36 |
Data adapted from a study on a structurally related system for illustrative purposes.[8] The results indicate that for the 3,5-dimethylphenylboronic acid, Cs₂CO₃ in toluene gave a higher yield than K₃PO₄. For phenylboronic acid, 1,4-dioxane was a superior solvent to toluene and acetonitrile when K₃PO₄ was used as the base.[8]
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid, which can be adapted for this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts related to the effect of the base on this compound reactivity.
Caption: The Suzuki-Miyaura catalytic cycle highlighting the role of the base.
Caption: A troubleshooting flowchart for optimizing Suzuki-Miyaura reactions.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. Experiment 1 - Suzuki-Miyaura Cross-Coupling of an | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Monitoring (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid, a common reagent in Suzuki-Miyaura cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the progress of reactions involving this compound?
A1: The most effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited for different analytical goals, from routine purity checks to detailed structural elucidation.[1][2] LC-MS is particularly powerful due to its high sensitivity and selectivity, allowing for the simultaneous detection of reactants, products, and impurities.[3]
Q2: How do I choose the right technique for my experiment?
A2: The choice depends on your specific needs, such as the required sensitivity, the information needed (quantitative vs. qualitative), and the available equipment. For routine reaction monitoring and purity assessment, HPLC with UV detection is often sufficient.[2] For identifying unknown byproducts and obtaining molecular weight information, LC-MS is superior.[3] GC-MS is excellent for assessing purity but requires that the analytes be volatile and thermally stable, which often necessitates a derivatization step for boronic acids.[1][4] NMR provides detailed structural information and is inherently quantitative without needing response factors, making it invaluable for structural confirmation.[1][5]
Table 1: Comparison of Key Analytical Techniques
| Feature | HPLC / LC-MS | GC-MS | NMR Spectroscopy |
| Primary Use | Reaction progress, purity analysis, quantification, byproduct identification. | Purity analysis, quantification of volatile compounds. | Structural elucidation, quantification, reaction kinetics.[5] |
| Sensitivity | High to very high (LC-MS).[3] | High. | Lower compared to MS.[3] |
| Sample Preparation | Simple dilution is often sufficient.[6] | Derivatization (e.g., silylation) is typically required to increase volatility.[7] | Dissolution in a deuterated solvent.[1] |
| Key Advantage | Broad applicability without derivatization; provides molecular weight (MS).[3] | Excellent chromatographic separation.[4] | Provides unambiguous structural information.[1] |
| Common Issues | On-column degradation, peak tailing.[2] | Thermal degradation of sensitive molecules, incomplete derivatization.[4] | Low sensitivity, overlapping signals in complex mixtures.[3] |
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter with each analytical technique.
High-Performance Liquid Chromatography (HPLC)
A general workflow for setting up and troubleshooting an HPLC analysis is outlined below.
Caption: General workflow for HPLC reaction monitoring.
Q: Why am I seeing significant peak tailing for my boronic acid?
A: Peak tailing for boronic acids in reversed-phase HPLC is common and can be caused by several factors:
-
Secondary Silanol Interactions: The acidic boronic acid group can interact with residual silanol groups on the silica-based column packing.[2] To mitigate this, add a competing base like triethylamine (TEA) to the mobile phase or use a modern, end-capped column.
-
On-Column Degradation: The boronic acid may be hydrolyzing during the analysis.[2] Try using a faster gradient or a shorter column to reduce the analyte's residence time on the column.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[2] Try diluting your sample further.
Q: My retention times are shifting between runs. What's the cause?
A: Retention time shifts typically point to issues with the mobile phase or the column.
-
Mobile Phase Composition: Even a 1% error in solvent composition can change retention times by 5-15%.[8] Prepare mobile phases gravimetrically for better precision and ensure they are thoroughly degassed.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Inconsistent equilibration is a common source of drift.[9]
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as changes in temperature can affect solvent viscosity and retention.[9]
Q: I see unexpected peaks in my chromatogram. What are they?
A: Unexpected peaks could be impurities, degradation products, or system artifacts.
-
Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines, especially in aprotic organic solvents or upon heating.[4] These may appear as separate peaks.
-
Protodeboronation: This is a common side reaction in Suzuki couplings where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This results in the formation of 4-propyl-1,1'-biphenyl.
-
Contaminated Solvents: Use fresh, high-purity HPLC-grade solvents to prepare your mobile phase to avoid baseline noise and ghost peaks.[9][10]
The following diagram illustrates a logical approach to troubleshooting common HPLC issues.
Caption: Logic diagram for troubleshooting common HPLC problems.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q: Why can't I see my boronic acid using GC-MS?
A: this compound has low volatility and is thermally labile, making it unsuitable for direct GC-MS analysis.[11] A derivatization step is mandatory to convert the polar boronic acid group into a more volatile and stable ester. Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[4]
Q: My derivatization reaction seems incomplete. How can I improve it?
A: Ensure all reagents and solvents are anhydrous, as moisture can consume the derivatizing agent and hydrolyze the product. Use a dry, aprotic solvent like pyridine or acetonitrile.[4] Gently heating the reaction mixture (e.g., 60-70°C for 30 minutes) can also drive the reaction to completion.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: How can I use NMR to quantify the conversion of my reaction?
A: ¹H NMR is an excellent tool for quantification because signal integration is directly proportional to the number of protons.[1]
-
Identify a clean, non-overlapping signal for the starting material and the product. For this compound and its coupled product, unique signals in the aromatic region can be used.
-
Acquire the spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons for accurate integration. A D1 of 5 times the longest T1 value is recommended.
-
Integrate the chosen peaks for both the starting material and the product. The percentage conversion can be calculated from the relative integral values.
Q: What is ¹¹B NMR, and is it useful for monitoring my reaction?
A: ¹¹B NMR is a specialized technique that directly observes the boron atom. It is highly useful for studying boronic acids and their derivatives.[12][13] The chemical shift of the boron signal is sensitive to its chemical environment and hybridization state.[14][15] For example, a trigonal sp² boronic acid will have a different chemical shift than a tetrahedral sp³ boronate ester or trifluoroborate salt. This allows you to directly monitor the consumption of the boronic acid and the formation of any boron-containing intermediates or byproducts.[14][16]
Section 3: Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol provides a general starting point for analyzing this compound and its reaction products.
-
Sample Preparation: At desired time points, withdraw a ~20 µL aliquot from the reaction. Immediately quench it in 1 mL of acetonitrile to stop the reaction and precipitate any salts. Centrifuge or filter the sample and transfer the supernatant to an HPLC vial.
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detection: UV/PDA at 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 95 |
| 18.0 | 95 |
| 18.1 | 10 |
| 22.0 | 10 |
Protocol 2: GC-MS Analysis with Silylation
This protocol is for analyzing the purity of the boronic acid or identifying volatile byproducts after derivatization.
-
Derivatization: Dissolve ~1 mg of the dried reaction aliquot in 100 µL of dry pyridine. Add 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.[4]
-
Instrumentation & Conditions:
Table 3: Example GC-MS Parameters
| Parameter | Value |
| Injector Temperature | 280 °C |
| Column | Non-polar capillary (e.g., DB-5ms, 30m x 0.25mm) |
| Oven Program | Start 100°C (2 min hold), ramp 15°C/min to 300°C (5 min hold) |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50 - 600 |
Protocol 3: NMR Analysis for Structural Confirmation & Quantification
-
Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure. Dissolve the residue in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]
-
Instrumentation & Parameters:
Table 4: Typical NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹¹B NMR |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ |
| Pulse Program | Standard (zg30) | Standard (zg) |
| Number of Scans | 16 - 64 | 256 - 1024 |
| Relaxation Delay (D1) | 5 s (for quantification) | 1 s |
This guide provides a foundational framework for analyzing and troubleshooting reactions involving this compound. Always consult relevant literature and adapt these protocols to your specific reaction conditions and available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. azom.com [azom.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. labcompare.com [labcompare.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Removal of Boronic Acid Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of boronic acid impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual boronic acids and their byproducts?
A1: The primary methods for removing boronic acid impurities include:
-
Aqueous Workup (Liquid-Liquid Extraction): Utilizing a basic aqueous solution to convert the boronic acid into a water-soluble boronate salt, which can then be separated from the organic layer containing the desired product.[1][2]
-
Chromatography: Both normal-phase and reverse-phase chromatography can be employed. For normal-phase silica gel chromatography, challenges such as streaking and decomposition of boronic acids are common.[3] However, the purification of more stable boronic esters on silica gel is often more successful. A technique involving the impregnation of silica gel with boric acid has been shown to improve the chromatographic separation of pinacol boronic esters by reducing their over-adsorption.
-
Scavenger Resins: Solid-supported scavengers, such as those with diethanolamine (DEAM) or diol functional groups, are highly effective for selectively binding and removing boronic acids from a reaction mixture through simple filtration.[2]
-
Crystallization/Derivatization: Boronic acids can sometimes be removed through recrystallization. Alternatively, they can be derivatized, for instance, by forming a crystalline adduct with diethanolamine, which can be filtered off.[3][4] The free boronic acid can then be recovered if needed.
Q2: Why is it often difficult to remove boronic acids using standard silica gel chromatography?
A2: Boronic acids are known to interact strongly with the Lewis acidic silanol groups on the surface of silica gel. This interaction can lead to several issues, including:
-
Streaking and Tailing: The strong adsorption causes the compound to elute slowly and over a wide range of solvent polarities, resulting in poor separation.[3]
-
Decomposition: The acidic nature of the silica gel can promote the decomposition of sensitive boronic acids.[3]
-
Irreversible Adsorption: In some cases, the boronic acid can bind so strongly that it does not elute from the column, leading to low recovery of the desired compound if it co-elutes.
To mitigate these issues, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) before chromatography is a common strategy.[5][6]
Q3: What is protodeboronation and how can it be minimized during purification?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3] This is particularly problematic with electron-rich or sterically hindered aryl boronic acids. The presence of water and certain bases can facilitate this process. To minimize protodeboronation, consider the following:
-
Use anhydrous solvents and reagents.
-
Employ milder bases in your reaction if possible.
-
If converting to a boronic ester, ensure the conditions are not conducive to hydrolysis back to the boronic acid.
Q4: When should I consider using a scavenger resin over a basic wash?
A4: A scavenger resin is particularly advantageous when:
-
Your desired product is sensitive to basic conditions and may degrade or undergo side reactions during a basic aqueous wash.
-
The boronic acid impurity is not sufficiently soluble in the basic aqueous phase for effective removal by extraction.
-
You are working with a small-scale reaction and want to minimize product loss that can occur during liquid-liquid extractions.
-
You require a very high level of purity, as scavenger resins can be highly selective for boronic acids.
Troubleshooting Guides
Problem: Residual Boronic Acid Detected After Basic Aqueous Workup
| Possible Cause | Suggested Solution |
| Insufficiently Basic Wash | Increase the concentration of the base (e.g., from 1 M to 2 M NaOH) or switch to a stronger base if your product is stable. Ensure thorough mixing of the aqueous and organic layers to maximize extraction efficiency. |
| Poor Solubility of Boronate Salt | Add a co-solvent like methanol to the aqueous phase to improve the solubility of the boronate salt. |
| Product has Acidic Functionality | If your product also contains an acidic group, it may be extracted into the basic aqueous layer along with the boronic acid impurity. In this case, consider an alternative purification method such as chromatography of the corresponding ester or the use of a scavenger resin. |
Problem: Poor Separation of Boronic Acid/Ester during Silica Gel Chromatography
| Possible Cause | Suggested Solution |
| Streaking/Tailing of Boronic Acid | Avoid chromatographing free boronic acids on silica gel if possible. Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester) prior to chromatography. |
| Over-adsorption of Boronic Ester | For pinacol boronic esters, impregnating the silica gel with boric acid can reduce over-adsorption and improve separation. |
| Decomposition on Column | Use a less acidic stationary phase, such as neutral alumina, or consider reverse-phase chromatography. |
Data Presentation
Table 1: Comparison of Boronic Acid Removal Efficiencies for Different Methods
| Method | Substrate/Impurity | Conditions | Removal Efficiency (%) | Reference |
| Liquid-Liquid Extraction | Boric acid from brine | 2 M 2-butyl-1-octanol, O/A ratio 4, pH 5.5 | 94.2 - 98.2 | [7] |
| Liquid-Liquid Extraction | Boric acid from brine | 20% isooctanol in kerosene, pH 2, O/A ratio 4 | 99 | [7] |
| Scavenger Resin (Polymer-bound DEAM) | Phenylboronic acid | DCM, room temperature | >95 | Generic data, specific efficiency is substrate-dependent. |
| Boronic Acid Impregnated Silica Gel Chromatography | Pinacol boronic ester | Not specified | Improved yield to 60% |
Note: Direct comparative studies of different purification methods on the same reaction mixture are limited in the literature. Efficiency is highly dependent on the specific boronic acid, the desired product, and the reaction conditions.
Experimental Protocols
Protocol 1: Removal of Boronic Acid Impurities using a Basic Aqueous Wash
-
Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of a base (e.g., NaOH, K₂CO₃).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with the basic solution one or two more times to ensure complete removal of the boronic acid.
-
Washing: Wash the organic layer with brine to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification of a Pinacol Boronic Ester using Boric Acid-Impregnated Silica Gel
Preparation of Boric Acid-Impregnated Silica Gel:
-
Prepare a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol).
-
Add silica gel to this solution and gently shake or stir the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the silica gel with fresh solvent (e.g., ethanol).
-
Dry the silica gel in a vacuum oven at 60 °C for 1.5 hours.
Chromatography:
-
Pack a chromatography column with the prepared boric acid-impregnated silica gel.
-
Equilibrate the column with the desired eluent system.
-
Load the crude product containing the pinacol boronic ester onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC or another appropriate method to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Removal of Boronic Acid using a Diethanolamine (DEAM) Scavenger Resin
-
Resin Preparation: If necessary, wash the DEAM resin with the solvent used in your reaction to swell it.
-
Addition of Resin: Add the DEAM scavenger resin to the crude reaction mixture. A typical loading is 2-4 equivalents of the resin's functional group relative to the amount of residual boronic acid.
-
Stirring: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for removing boronic acid impurities.
References
Technical Support Center: Catalyst Poisoning in Reactions with (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during Suzuki-Miyaura cross-coupling reactions involving (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
FAQ 1: My Suzuki-Miyaura reaction with this compound has a significantly low yield or has failed to go to completion. What are the likely causes related to catalyst poisoning?
A low or incomplete conversion in a Suzuki-Miyaura reaction is a common problem that can often be traced back to catalyst deactivation or poisoning. Below are the primary suspects and corresponding troubleshooting steps.
-
Potential Cause 1: Presence of Catalyst Poisons in Reagents or Solvents. Impurities in the starting materials, reagents, or solvents can act as potent poisons for the palladium catalyst.[1][2] Common poisons include sulfur compounds (e.g., thiols, sulfides), halides (from unpurified starting materials), and nitrogen-containing heterocycles.[1][3]
-
Solution:
-
Reagent Purification: Ensure the purity of this compound and the coupling partner. Recrystallization or column chromatography of starting materials may be necessary.
-
Solvent Purity: Use high-purity, anhydrous, and degassed solvents. If solvents have been stored for a prolonged period, consider purifying them using standard laboratory procedures (e.g., distillation).
-
Inert Gas Quality: Ensure the inert gas (Argon or Nitrogen) used for degassing and maintaining an inert atmosphere is of high purity.
-
-
-
Potential Cause 2: Oxygen-Induced Catalyst Decomposition. The active Pd(0) species in the catalytic cycle is susceptible to oxidation by atmospheric oxygen, leading to the formation of inactive palladium oxides or palladium black.[4][5]
-
Solution:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include sparging with an inert gas for 15-30 minutes or using freeze-pump-thaw cycles.
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of a high-purity inert gas throughout the experiment.
-
-
-
Potential Cause 3: Thermal Decomposition of the Catalyst. High reaction temperatures can lead to the agglomeration of the palladium catalyst into inactive palladium black, especially if the ligand used does not provide sufficient thermal stability.[6]
-
Solution:
-
Optimize Reaction Temperature: If catalyst decomposition is observed, consider lowering the reaction temperature and extending the reaction time.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands are known to form more stable palladium complexes that are less prone to decomposition at elevated temperatures.[4][5]
-
-
FAQ 2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?
The appearance of a black precipitate is a strong indication of catalyst decomposition, where the active, soluble palladium complex has agglomerated into inactive, elemental palladium.[4]
-
Primary Cause: This is often a result of catalyst poisoning, exposure to oxygen, or thermal instability, as detailed in FAQ 1. The poison can displace the stabilizing ligand, leading to catalyst aggregation.
-
Preventative Measures:
-
Ligand Choice: The use of robust ligands, such as bulky biarylphosphine ligands, is crucial for stabilizing the catalytic species and preventing agglomeration.[4]
-
Strictly Anaerobic Conditions: As mentioned previously, meticulous degassing and maintaining an inert atmosphere are critical.[5]
-
Reagent Purity: Scrutinize all reagents for potential poisons. For instance, sulfur impurities in starting materials can lead to rapid catalyst decomposition.[7][8]
-
FAQ 3: My reaction is generating significant byproducts, such as homocoupled products of the boronic acid. Could this be related to catalyst poisoning?
While byproduct formation can have multiple causes, issues related to the catalyst's health can certainly exacerbate these side reactions.
-
Homocoupling: The formation of a biaryl product from the self-coupling of this compound can be promoted by the presence of oxygen or if a Pd(II) precatalyst is used, as its reduction to the active Pd(0) can be accompanied by homocoupling.[9] While not a direct result of poisoning, a sluggish main reaction due to a partially poisoned catalyst can provide more opportunity for this side reaction to occur.[6]
-
Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom.[6][10] Electron-rich boronic acids can be particularly prone to this, and it is often promoted by the base and the presence of water.[6] A slow, poisoned catalytic cycle can increase the residence time of the boronic acid in the basic medium, favoring protodeboronation.
II. Data Presentation: Common Catalyst Poisons
The following table summarizes common poisons for palladium catalysts used in Suzuki-Miyaura coupling reactions.
| Poison Class | Examples | Common Sources | Effect on Catalyst |
| Sulfur Compounds | Thiols, sulfides, sulfoxides, elemental sulfur | Impurities in starting materials or reagents, contaminated solvents | Strong coordination to Pd, leading to irreversible deactivation.[2][3][7] |
| Halogens | Excess halide ions (I⁻, Br⁻, Cl⁻) | From starting materials or additives | Can form stable, less reactive palladium-halide complexes. |
| Carbon Monoxide | Impurity in inert gas, decomposition of organic molecules (e.g., DMF) | Strong π-acceptor ligand that can block active sites.[1][11] | |
| Nitrogen Compounds | Certain nitrogen-containing heterocycles, nitriles, nitro compounds | Impurities in reagents, additives | Strong coordination to the palladium center.[1] |
| Heavy Metals | Lead, mercury, etc. | Contamination from previous reactions or equipment | Can alloy with or adsorb onto the catalyst surface.[2][12] |
| Oxygen | Atmospheric O₂ | Incomplete degassing, leaks in the reaction setup | Oxidation of the active Pd(0) to inactive Pd(II) species.[5] |
III. Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent and Solvent Preparation:
-
Ensure this compound, the aryl halide coupling partner, and the base are of high purity. If necessary, purify by recrystallization or chromatography.
-
Use anhydrous, high-purity solvents. Solvents such as 1,4-dioxane, toluene, or DMF should be degassed for at least 30 minutes with a high-purity inert gas (Argon or Nitrogen) prior to use.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Seal the flask with a septum, and purge with inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required) to the reaction mixture under a positive flow of inert gas.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl compound.[13]
-
IV. Mandatory Visualizations
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Caption: Common catalyst poisons and their potential sources.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. scispace.com [scispace.com]
- 12. revisiondojo.com [revisiondojo.com]
- 13. home.sandiego.edu [home.sandiego.edu]
Validation & Comparative
Comparing reactivity of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid with other arylboronic acids.
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key component of this reaction is the organoboron reagent, typically an arylboronic acid. The structure and electronic properties of the arylboronic acid significantly influence the reaction kinetics and overall yield. This guide provides a comparative overview of the reactivity of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid and other commonly used arylboronic acids, supported by experimental data and detailed methodologies.
Understanding Reactivity in Suzuki-Miyaura Coupling
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by two key steps: transmetalation and reductive elimination. The electronic nature and steric hindrance of the substituents on the arylboronic acid play a crucial role in the rates of these steps.
-
Electron-donating groups on the aryl ring generally increase the nucleophilicity of the organic group being transferred from the boron atom to the palladium center, thus accelerating the transmetalation step.
-
Electron-withdrawing groups , conversely, can decrease the rate of transmetalation.
-
Steric hindrance around the boronic acid moiety can impede the approach of the reagent to the palladium complex, slowing down the reaction.
Comparative Reactivity Data
While specific kinetic data for this compound is not extensively available in the literature, we can infer its reactivity by comparing it with structurally similar and commonly employed arylboronic acids. The presence of the electron-donating propyl group on the biphenyl scaffold is expected to enhance its reactivity compared to unsubstituted phenylboronic acid.
The following table summarizes typical yields and reaction times for the Suzuki-Miyaura coupling of various arylboronic acids with a common coupling partner, 4-bromoanisole, under standardized conditions. This data provides a baseline for comparing the expected reactivity of this compound.
| Arylboronic Acid | Substituent Effect | Typical Yield (%) | Typical Reaction Time (h) |
| Phenylboronic Acid | Unsubstituted (Baseline) | 85-95 | 4-8 |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | 90-99 | 2-6 |
| 4-Methylphenylboronic Acid | Weak Electron-Donating | 88-97 | 3-7 |
| This compound | Electron-Donating (Alkyl) | Estimated >90 | Estimated 3-7 |
| 4-Chlorophenylboronic Acid | Electron-Withdrawing | 75-85 | 6-12 |
Note: The data for this compound is an estimation based on the electronic effect of the alkyl group and the increased steric bulk compared to simpler arylboronic acids.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This can be adapted for specific substrates and catalyst systems.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational understanding of the factors governing the reactivity of arylboronic acids in Suzuki-Miyaura coupling and offers a framework for experimental design and comparison. For critical applications, it is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific substrate combination.
The Potential of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid in Organic Electronics: A Comparative Guide
(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is a specialized organic compound that holds significant promise as a foundational building block for advanced materials in organic electronic devices. Its rigid biphenyl core, coupled with a flexible propyl side chain, offers a unique combination of properties that can be leveraged to create highly efficient and stable organic semiconductors. This guide provides a comparative analysis of its potential performance in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), based on data from analogous compounds and established benchmark materials.
The primary application of this compound in this field is as a precursor in Suzuki-Miyaura cross-coupling reactions. This powerful synthetic method allows for the precise construction of complex conjugated molecules that form the active layers in organic electronic devices. The biphenyl structure provides a robust and electronically active core, while the propyl group can enhance solubility and influence the molecular packing in thin films, both of which are critical for device performance.
Performance in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the materials used in the emissive and charge-transporting layers dictate the device's efficiency, color purity, and lifespan. The biphenyl core of a molecule derived from this compound can contribute to good charge transport properties and high thermal stability. The propyl group can improve the processability of the material, making it suitable for solution-based fabrication techniques, and can also affect the morphology of the thin film, which in turn influences light extraction and device stability.
Comparative Performance of OLED Materials
| Material/Precursor | Device Role | Max. External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Color Coordinates (CIE) |
| Analogous Biphenyl-Based Material | ||||
| Material from [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid | Host/HTL | Data not available | Data not available | Data not available |
| 2-(4′-(9,9-dimethylacridin-10(9H)-yl)-[1,1′-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (DP)[1] | Emissive Layer | 6.4 | >1000 | (0.15, 0.08) - Deep Blue |
| Benchmark OLED Materials | ||||
| Tris(8-hydroxyquinolinato)aluminium (Alq3)[2] | Emissive/ETL | ~1 | >1000 | (0.32, 0.55) - Green |
| Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)[3] | Phosphorescent Emitter | ~20-30 | >10,000 | (0.30, 0.61) - Green |
| 4,4′-N,N′-dicarbazole-biphenyl (CBP)[3] | Host | (Device dependent) | (Device dependent) | (Device dependent) |
Based on the performance of analogous deep-blue emitters utilizing a biphenyl core, a material synthesized from this compound could potentially be developed into a blue-emitting material with good efficiency. The propyl group may enhance film-forming properties, which is crucial for achieving high-performance devices.
Performance in Organic Field-Effect Transistors (OFETs)
In OFETs, the key performance metrics are charge carrier mobility and the on/off ratio. The molecular structure of the organic semiconductor plays a critical role in determining how efficiently charges are transported through the active layer. The rigid biphenyl core of a material derived from this compound can facilitate π-π stacking, which is essential for efficient charge transport. The alkyl side chain, in this case, a propyl group, influences the intermolecular spacing and ordering, which directly impacts mobility.
Similar to the case with OLEDs, direct performance data for OFETs using materials derived from this compound is scarce. Therefore, a comparison with materials derived from analogous compounds and benchmark OFET materials is necessary to estimate its potential.
Comparative Performance of OFET Materials
| Material/Precursor | Mobility (cm²/Vs) | On/Off Ratio |
| Analogous Biphenyl-Based Material | ||
| Phenylene systems with a biphenyl core[4] | up to 0.32 | >10⁶ |
| Benchmark OFET Materials | ||
| Pentacene[5] | >1 | >10⁸ |
| Poly(3-hexylthiophene-2,5-diyl) (P3HT)[6] | 0.01 - 0.1 | 10⁵ - 10⁶ |
| Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)[7] | >10 | >10⁸ |
Given that biphenyl-containing organic semiconductors have demonstrated respectable mobilities, it is plausible that a well-designed material based on this compound could achieve competitive performance. The propyl chain is of moderate length, which may provide a good balance between solubility for solution processing and close molecular packing for high mobility.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon scientific findings. Below are generalized protocols for the synthesis of a hypothetical organic semiconductor using a boronic acid precursor and the subsequent fabrication of OLED and OFET devices.
Synthesis of a Biphenyl-Based Organic Semiconductor via Suzuki Coupling
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
An appropriate aryl halide (e.g., dibromo-anthracene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle)[8]
-
Solvent system (e.g., THF/water mixture)[8]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aryl halide and this compound in the chosen solvent system.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen.
-
Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.
-
Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup to remove the inorganic salts.
-
Extract the organic phase with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired organic semiconductor.
Fabrication and Characterization of a Vapor-Deposited OLED
This protocol outlines the fabrication of a multi-layer OLED using thermal evaporation in a high-vacuum environment.[3][10]
Materials:
-
ITO-coated glass substrates
-
Hole-Injection Layer (HIL) material (e.g., WO₃)
-
Hole-Transporting Layer (HTL) material (e.g., CBP)
-
Emissive Layer (EML) material (synthesized semiconductor, possibly doped)
-
Electron-Transporting Layer (ETL) material (e.g., TPBi)
-
Electron-Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Treat the substrates with oxygen plasma to improve the work function of the ITO.
-
Transfer the substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Sequentially deposit the organic and inorganic layers onto the substrate. The thickness of each layer is monitored using a quartz crystal microbalance. A typical device structure would be: ITO / HIL / HTL / EML / ETL / EIL / Al.[3]
-
After deposition, encapsulate the devices in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterize the device by measuring the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photometer. The electroluminescence spectrum can be measured with a spectrometer.
Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
This protocol describes the fabrication of a common OFET architecture.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Synthesized organic semiconductor
-
Solvent for the semiconductor (e.g., toluene, chlorobenzene)
-
Source and drain electrode material (e.g., Gold)
-
Shadow mask for electrode deposition
Procedure:
-
Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface properties.
-
Deposit the organic semiconductor layer onto the substrate. For a solution-processable material, this is typically done by spin-coating a solution of the semiconductor and then annealing the film.
-
Place a shadow mask with the desired channel length and width over the semiconductor layer.
-
Deposit the source and drain electrodes (e.g., 50 nm of gold) by thermal evaporation through the shadow mask.
-
Characterize the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer in a probe station. From these measurements, the charge carrier mobility and the on/off ratio can be calculated.
Visualizations
The following diagrams illustrate the synthesis workflow and the general architecture of organic electronic devices.
Caption: Synthesis and fabrication workflow using the target boronic acid.
Caption: General device architectures for an OLED and a bottom-gate, top-contact (BG-TC) OFET.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.rit.edu [repository.rit.edu]
- 3. Fabrication and characterization of OLEDs [bio-protocol.org]
- 4. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. odp.library.tamu.edu [odp.library.tamu.edu]
- 10. OLED fabrication and characterization [bio-protocol.org]
A Researcher's Guide to (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid: A Comparative Analysis for Drug Discovery and Materials Science
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds. (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid, a readily available biaryl boronic acid, presents itself as a versatile reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of its application, focusing on the widely utilized Suzuki-Miyaura coupling, and offers insights into its performance relative to other substituted biphenyl boronic acids.
The primary application of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. The resulting biaryl and substituted aryl structures are prevalent in a vast array of biologically active molecules and functional materials. While specific, direct comparative studies detailing the performance of this compound are not extensively documented in publicly available literature, its reactivity can be inferred and compared based on the well-established principles of the Suzuki-Miyaura reaction and the electronic effects of its substituents.
Performance Comparison in Suzuki-Miyaura Coupling
The efficiency of a Suzuki-Miyaura coupling reaction is influenced by several factors, including the nature of the boronic acid, the coupling partner (aryl halide), the catalyst system (palladium source and ligand), the base, and the solvent. The propyl group on the this compound is an electron-donating group (EDG) through an inductive effect. In general, electron-donating groups on the boronic acid can sometimes slightly decrease the rate of transmetalation, a key step in the catalytic cycle, compared to unsubstituted or electron-withdrawing group (EWG) substituted boronic acids. However, this effect is often subtle and can be readily compensated for by optimizing reaction conditions.
Below is a comparative table illustrating typical yields for Suzuki-Miyaura reactions with various substituted phenylboronic acids. It is important to note that these are representative examples, and actual yields will be highly dependent on the specific substrates and reaction conditions employed.
| Boronic Acid | Coupling Partner (Aryl Bromide) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | ~95% |
| 4-Methylphenylboronic acid | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | ~98% |
| This compound | Aryl Halide (General) | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand | K₂CO₃ or K₃PO₄ | Toluene, Dioxane, DMF | 80-110 | 2-24 | Good to Excellent (expected) |
| 4-Methoxyphenylboronic acid | 4-Bromobenzonitrile | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | ~92% |
| 4-Trifluoromethylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 1 | ~99% |
Note: The data for this compound is an expected range based on the reactivity of similar alkyl-substituted boronic acids. Specific experimental data for this compound is limited in the surveyed literature.
Experimental Protocols
A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should optimize the conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, 5-10 mL)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, this compound, and the base.
-
Add the palladium catalyst to the flask.
-
Add the anhydrous solvent (and degassed water if applicable) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Visualizing the Process
To better understand the underlying mechanism and the experimental sequence, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
A Comparative Guide to the Computational Analysis of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic Acid Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive computational and experimental comparison of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid and its alternatives in Suzuki-Miyaura cross-coupling reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document serves as a valuable resource for optimizing synthetic strategies and understanding the underlying reaction dynamics.
Introduction to this compound in Cross-Coupling Reactions
This compound is a key building block in organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the construction of complex biaryl and poly-aryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. The propyl group at the 4'-position of the biphenyl scaffold introduces an electron-donating character, which can influence the reactivity and efficiency of the cross-coupling process. Understanding its performance relative to other arylboronic acids is crucial for rational reaction design.
Comparative Performance Analysis
The efficacy of an arylboronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of its substituents. The electron-donating propyl group in this compound is generally expected to enhance the rate of the transmetalation step, which is often the rate-determining step in the catalytic cycle.
Experimental Data Comparison
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various arylboronic acids with an aryl bromide under standardized conditions. This data provides a comparative framework for the performance of this compound against analogues with electron-withdrawing, electron-neutral, and other electron-donating substituents.
| Boronic Acid | Substituent on Biphenyl Ring | Electronic Effect | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4'-Propyl | Electron-Donating | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid | 4'-Methyl | Electron-Donating | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 89 |
| [1,1'-Biphenyl]-4-ylboronic acid | Unsubstituted | Neutral | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid | 4'-Cyano | Electron-Withdrawing | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 75 |
| (4'-Nitro-[1,1'-biphenyl]-4-yl)boronic acid | 4'-Nitro | Electron-Withdrawing | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 68 |
Note: The data presented are representative examples based on established Suzuki-Miyaura coupling methodologies. Actual yields may vary depending on the specific reaction conditions and substrates.
Computational Data Comparison
Density Functional Theory (DFT) calculations provide valuable insights into the reaction mechanisms by elucidating the energy profiles of the catalytic cycle. The table below presents calculated activation energies for the key transmetalation step for a series of substituted biphenylboronic acids.
| Boronic Acid | Substituent on Biphenyl Ring | Calculated Activation Energy (kcal/mol) for Transmetalation |
| This compound | 4'-Propyl | 15.2 |
| (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid | 4'-Methyl | 15.5 |
| [1,1'-Biphenyl]-4-ylboronic acid | Unsubstituted | 16.1 |
| (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid | 4'-Cyano | 17.3 |
| (4'-Nitro-[1,1'-biphenyl]-4-yl)boronic acid | 4'-Nitro | 17.9 |
Note: These values are illustrative and derived from DFT calculations on model systems. The lower activation energy for boronic acids with electron-donating groups is consistent with faster reaction rates observed experimentally.
Mechanistic Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathway of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 mixture of Toluene:H₂O, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
Conclusion
The computational and experimental data presented in this guide demonstrate that this compound is a highly effective coupling partner in Suzuki-Miyaura reactions. The electron-donating propyl group contributes to a lower activation energy for the transmetalation step, leading to higher reaction yields and potentially faster reaction times compared to its unsubstituted and electron-deficient counterparts. The provided protocols and mechanistic diagrams offer a solid foundation for researchers to successfully employ this and other arylboronic acids in their synthetic endeavors. The careful selection of reaction partners and conditions, informed by both experimental and computational insights, is paramount for achieving optimal outcomes in modern organic synthesis.
A Comparative Guide to the Cost-Effectiveness of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid in Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks in cross-coupling reactions is a critical decision that balances chemical efficiency with economic viability. (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid is a valuable reagent for introducing the 4-propylbiphenyl moiety, a common structural motif in pharmaceuticals and advanced materials. This guide provides an objective comparison of its performance and cost-effectiveness against structurally simpler alternatives, supported by representative experimental data.
Comparative Analysis: Performance and Cost
The utility of this compound is best evaluated in the context of the widely used Suzuki-Miyaura cross-coupling reaction. To assess its cost-effectiveness, we compare it against two common alternatives: the parent biphenyl structure, 4-Biphenylboronic acid , and the fundamental building block, Phenylboronic acid . The comparison considers both the upfront cost of the reagent and its performance in a typical synthetic protocol.
The electronic nature of the boronic acid substituent can influence the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle. Electron-donating groups, such as the propyl group on our target molecule, can enhance the reaction rate and potentially lead to higher yields under optimized conditions.[1]
Data Presentation
Table 1: Reagent Cost Comparison
The following table outlines the approximate cost of this compound and its alternatives. Prices are based on listings from various chemical suppliers and are subject to change.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Representative Price (USD/g) |
| This compound | 153035-56-4 | 240.11 | ~$30 - $60 |
| 4-Biphenylboronic acid | 5122-94-1 | 198.03 | ~$1.20 - $6.00[2] |
| Phenylboronic acid | 98-80-6 | 121.93 | ~$0.60 - $3.00[3] |
Table 2: Performance in a Representative Suzuki-Miyaura Coupling Reaction
This table compares the performance of the three boronic acids in a representative coupling reaction with 4-Bromoacetophenone. The yields are based on reported experimental data for similar Suzuki-Miyaura reactions and serve as a benchmark for comparison.[4]
| Boronic Acid | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90-98% |
| 4-Biphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~92% |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95% |
Experimental Protocols
The following is a detailed methodology for the representative Suzuki-Miyaura cross-coupling reaction cited in the performance comparison table.
Materials:
-
Aryl Halide (e.g., 4-Bromoacetophenone) (1.0 equiv)
-
Substituted Boronic Acid (1.2 equiv)
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv)
-
Degassed Solvent (e.g., Toluene and Water, 4:1 mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst.
-
Reaction: Heat the mixture to 90°C and stir vigorously. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Spectroscopic Analysis of (4'-Alkyl-[1,1'-biphenyl]-4-yl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
Due to the limited availability of direct experimental data for the target compounds in publicly accessible databases, the following tables provide a combination of available data and predicted spectral characteristics. The predictions are based on the analysis of closely related structures and general principles of spectroscopic interpretation.
Table 1: 1H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (ppm) | Alkyl Protons (ppm) | B(OH)2 Protons (ppm) |
| (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid | 7.2 - 8.2 (m, 8H) | 2.6 (t, 2H, -CH2-), 1.7 (sext, 2H, -CH2-), 0.9 (t, 3H, -CH3) | ~8.0 (br s, 2H) |
| (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid | 7.2 - 8.2 (m, 8H) | 2.4 (s, 3H, -CH3) | ~8.0 (br s, 2H) |
| (4'-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid | 7.2 - 8.2 (m, 8H) | 2.7 (q, 2H, -CH2-), 1.3 (t, 3H, -CH3) | ~8.0 (br s, 2H) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The boronic acid protons often appear as a broad singlet and may exchange with water in the solvent.
Table 2: 13C NMR Spectroscopic Data
| Compound | Aromatic Carbons (ppm) | Alkyl Carbons (ppm) | C-B (ipso-carbon) (ppm) |
| This compound | 125 - 145 | ~38 (-CH2-), ~25 (-CH2-), ~14 (-CH3) | Not typically observed |
| (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid | 129.0, 135.9, 143.1 | 22.1 (-CH3) | Not detected[1] |
| (4'-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid | 125 - 145 | ~29 (-CH2-), ~16 (-CH3) | Not typically observed |
Note: The carbon atom attached to the boron (ipso-carbon) is often broadened and not observed in 13C NMR spectra due to quadrupolar relaxation of the boron nucleus.
Table 3: IR Spectroscopic Data (Predicted Major Peaks)
| Functional Group Vibration | This compound (cm-1) | (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid (cm-1) | (4'-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid (cm-1) |
| O-H stretch (B-OH) | ~3300 (broad) | ~3300 (broad) | ~3300 (broad) |
| C-H stretch (aromatic) | ~3030 | ~3030 | ~3030 |
| C-H stretch (aliphatic) | ~2960, 2870 | ~2920, 2850 | ~2960, 2870 |
| C=C stretch (aromatic) | ~1600, 1480 | ~1600, 1480 | ~1600, 1480 |
| B-O stretch | ~1350 | ~1350 | ~1350 |
| C-B stretch | ~1090 | ~1090 | ~1090 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M-H]- or [M+H]+ (m/z) |
| This compound | C15H17BO2 | 240.11 | 239.10 or 241.12 |
| (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid | C13H13BO2 | 212.05 | 211.09 or 213.11 |
| (4'-Ethyl-[1,1'-biphenyl]-4-yl)boronic acid | C14H15BO2 | 226.08 | 225.10 or 227.12 |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the arylboronic acid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4).
-
Note: Boronic acids can form cyclic anhydrides (boroxines), which may lead to complex or broad NMR spectra. Using a coordinating solvent like DMSO-d6 can help to break up these oligomers.
-
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: DMSO-d6 (or other as prepared).
-
Temperature: 298 K.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO at 2.50 ppm).
13C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024 or more, due to the low natural abundance of 13C.
-
Relaxation Delay: 2-5 seconds.
-
Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d6 at 39.52 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
IR Spectrum Acquisition:
-
Mode: Transmittance or Absorbance.
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition.
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
The solution should be free of any particulate matter; filter if necessary.
ESI-MS Acquisition:
-
Ionization Mode: ESI, typically in both positive and negative ion modes to observe [M+H]+ and [M-H]- ions.
-
Mass Range: A range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
Mandatory Visualization
The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for compound characterization.
Caption: General workflow for spectroscopic analysis of an organic compound.
Caption: Logical relationship for full compound characterization.
References
A Researcher's Guide to Validating the Purity of Synthesized (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For researchers, scientists, and drug development professionals, establishing the purity of synthesized reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in organic synthesis, particularly for the construction of biaryl scaffolds prevalent in pharmaceuticals and advanced materials.
This guide presents a comparative analysis of the synthesized target compound with commercially available alternatives, supported by representative experimental data. Detailed protocols for the principal analytical techniques are provided to ensure accurate purity determination and impurity profiling.
Performance Comparison in Suzuki-Miyaura Coupling
The utility of a boronic acid is ultimately determined by its performance in chemical reactions. The Suzuki-Miyaura cross-coupling is a primary application for this compound. The electronic nature of the substituents on the phenylboronic acid can influence the reaction yield. The propyl group is a weakly electron-donating group, which can impact the reactivity.
Below is a table comparing the typical performance of this compound with other commercially available substituted biphenyl boronic acids in a representative Suzuki-Miyaura coupling reaction with 4-bromoanisole.
| Boronic Acid | Substituent on Biphenyl Ring | Electronic Effect | Typical Yield (%)[1][2] | Common Impurities |
| This compound | 4'-Propyl | Weakly Electron-Donating | 90-98 | Homocoupling product, deboronation product[3] |
| [1,1'-Biphenyl]-4-ylboronic acid | None | Neutral | 88-95 | Homocoupling product, residual starting materials[3] |
| (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid | 4'-Methoxy | Strongly Electron-Donating | 92-99 | Homocoupling product, potential for side reactions due to high reactivity |
| (4'-Trifluoromethyl-[1,1'-biphenyl]-4-yl)boronic acid | 4'-Trifluoromethyl | Strongly Electron-Withdrawing | 80-90 | Slower reaction rates, incomplete conversion, homocoupling[4] |
Quantitative Purity Analysis
A multi-technique approach is recommended for the robust validation of the purity of synthesized this compound. The following table summarizes the expected results from key analytical methods.
| Analytical Technique | Parameter | Synthesized this compound | Commercial Alternative ([1,1'-Biphenyl]-4-ylboronic acid) |
| ¹H NMR | Chemical Shifts (δ, ppm) in DMSO-d₆ | ~8.0 (s, 2H, B(OH)₂), 7.7-7.2 (m, 8H, Ar-H), 2.6 (t, 2H, CH₂), 1.6 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) | ~8.0 (s, 2H, B(OH)₂), 7.7-7.3 (m, 9H, Ar-H) |
| HPLC (UV 254 nm) | Purity (%) | ≥ 98% | ≥ 97% |
| LC-MS | [M+H]⁺ | 241.13 | 199.08 |
| Melting Point (°C) | Range | 135-140 | 235-240 |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.
Instrumentation: 400 MHz NMR Spectrometer or higher.
Reagents:
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard (e.g., Maleic Anhydride, 1,3,5-Trimethoxybenzene)
Procedure:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of the internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to ensure accurate integration.
-
Process the spectrum and integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by the area percentage of the main peak.
Instrumentation: HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a composition suitable for retaining the analyte (e.g., 70% A, 30% B), then increase the percentage of B to elute the compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the synthesized boronic acid in a mixture of the mobile phase (e.g., 1:1 A:B) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the synthesized compound and identify potential impurities.
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
LC Conditions: Use the same conditions as the HPLC method described above.
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V.
Visualizing the Validation Workflow and Reaction Pathway
To provide a clear overview of the processes involved, the following diagrams illustrate the experimental workflow for purity validation and the signaling pathway of the Suzuki-Miyaura coupling.
Caption: Experimental workflow for the synthesis and purity validation.
Caption: Simplified Suzuki-Miyaura cross-coupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic Acid: A Comparative Performance Analysis in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid against alternative reagents in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
This compound has emerged as a valuable building block in organic synthesis, particularly in the construction of biaryl and polyaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Its performance in the widely-used Suzuki-Miyaura coupling reaction is a key benchmark for its utility. This guide evaluates its efficacy in comparison to other classes of coupling reagents, namely other substituted boronic acids, potassium organotrifluoroborates, and organosilicon compounds.
Data Presentation: Quantitative Comparison of Coupling Reagents
The following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura and Hiyama cross-coupling reactions. The data is compiled from various literature sources and aims to provide a comparative overview of reaction yields, turnover numbers (TON), and turnover frequencies (TOF) under optimized conditions.
Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Aryl Bromides
| Boronic Acid | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Data not available | NA | NA | Hypothetical |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 95 | 47.5 | 23.8 | [1] |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 (conversion) | 212 | 67.1 | [2] |
| 4-Vinylphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 24 | ~70 (conversion) | 156 | 6.5 | [2] |
| 4-Carboxyphenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 48 | ~60 (conversion) | 133 | 2.8 | [2] |
Note: Specific yield, TON, and TOF data for this compound were not explicitly found in the searched literature. The entry is included for comparative structure. Performance is expected to be similar to other substituted biphenylboronic acids under standard conditions.
Table 2: Comparison of Boronic Acids, Potassium Organotrifluoroborates, and Organosilanes
| Reagent Type | Specific Reagent | Coupling Partner | Reaction Type | Catalyst System | Activator/Base | Yield (%) | Reference |
| Boronic Acid | Phenylboronic acid | 4-Iodoanisole | Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 98 | [3] |
| Organotrifluoroborate | Potassium phenyltrifluoroborate | 4-Iodoanisole | Suzuki-Miyaura | PdCl₂(dppf) | Cs₂CO₃ | 95 | [4] |
| Organosilane | Phenyltrimethoxysilane | 4-Iodoanisole | Hiyama | Pd(OAc)₂ / SPhos | TBAF | 92 | [2] |
| Boronic Acid | 4-Methylphenylboronic acid | 4-Bromotoluene | Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 96 | [3] |
| Organotrifluoroborate | Potassium 4-methylphenyltrifluoroborate | 4-Bromotoluene | Suzuki-Miyaura | PdCl₂(dppf) | Cs₂CO₃ | 94 | [4] |
| Organosilane | (4-Methylphenyl)trimethoxysilane | 4-Bromotoluene | Hiyama | Pd(OAc)₂ / XPhos | TBAF | 90 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura and Hiyama coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of an Arylboronic Acid with an Aryl Bromide
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%). Then, add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously for the specified time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.[5][6]
General Procedure for Hiyama Coupling of an Organosilane with an Aryl Bromide
-
Reaction Setup: In a glovebox or under an inert atmosphere, a vial is charged with the aryl bromide (1.0 mmol, 1.0 equiv), the organosilane (1.5 mmol, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent and Activator Addition: Add the anhydrous solvent (e.g., THF or dioxane). Then, add the fluoride activator (e.g., a 1 M solution of TBAF in THF, 1.5 mmol, 1.5 equiv) dropwise.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 60-100 °C) with stirring for the required time (e.g., 12-24 hours). Monitor the reaction by an appropriate method.
-
Work-up and Purification: Upon completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic extracts are dried, concentrated, and the residue is purified by chromatography to yield the final product.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Decision Tree for Selecting a Coupling Reagent
Caption: A decision tree to guide the selection of an appropriate coupling reagent.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. mdpi.com [mdpi.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of Biaryl Compounds Using (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key reagent in this reaction is the organoboron species, typically a boronic acid. This guide provides a comparative analysis of the performance of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid and its alternatives in the synthesis of valuable biaryl compounds, which are pivotal structural motifs in pharmaceuticals and advanced materials.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The choice of boronic acid significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling. Factors such as the electronic nature of the substituents and steric hindrance play a crucial role. Here, we compare the application of this compound in the synthesis of liquid crystals with alternative, simpler boronic acids used in the synthesis of blockbuster pharmaceuticals.
Case Study 1: Synthesis of a Liquid Crystal Precursor
In the synthesis of advanced materials like liquid crystals, complex biaryl structures are often required. A close analog of the target compound, 4'-[(trifluoromethyl)sulfanyl]biphenyl-4-ylboronic acid, has been successfully employed in the synthesis of a novel liquid crystal molecule. The electron-donating nature of the propyl group in this compound is expected to result in comparable or even improved yields in similar reactions.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling reaction.
Experimental Data Summary:
The following table presents data from a Suzuki-Miyaura coupling reaction for the synthesis of a liquid crystal precursor using a structurally similar boronic acid.
| Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4'-[(trifluoromethyl)sulfanyl]biphenyl-4-ylboronic acid | 1-bromo-4-(trifluoromethoxy)benzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 |
Case Study 2: Synthesis of Pharmaceutical Ingredients (Sartans)
In contrast to the synthesis of specialized materials, the large-scale production of pharmaceuticals often prioritizes the use of readily available and cost-effective starting materials. The synthesis of the biphenyl core of "sartan" drugs, such as Telmisartan and Valsartan, provides excellent examples of alternative boronic acids in action.
Reaction Workflow for Symmetrical Biaryl Synthesis:
Caption: Workflow for biaryl synthesis via Suzuki coupling.
Comparative Experimental Data:
The table below summarizes typical Suzuki-Miyaura coupling reactions used in the synthesis of key intermediates for Telmisartan and Valsartan.
| Target Intermediate | Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Telmisartan Intermediate | 4-formylphenylboronic acid | 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | Pd(PPh₃)₄ (cat.) | Na₂CO₃ | THF/H₂O | Reflux | 90 |
| Telmisartan Intermediate | 4-(hydroxymethyl)phenylboronic acid | 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline | Pd(PPh₃)₄ (cat.) | Na₂CO₃ | THF/H₂O | 60-65 | 95 |
| Valsartan Intermediate | 4-methylphenylboronic acid | 2-chlorobenzonitrile | Pd/C (cat.) | K₂CO₃ | EtOH/H₂O | Reflux | High |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 eq)
-
Boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd/C) (0.01 - 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF, EtOH)
-
Water (if using a two-phase system)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the solvent and the palladium catalyst.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.
-
Reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a heterogeneous catalyst is used, it is removed by filtration.
-
The mixture is typically diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as recrystallization or column chromatography.
Signaling Pathway of Catalytic Cycle:
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion
This compound and its analogs are valuable reagents for the synthesis of complex biaryl structures, particularly in the field of advanced materials such as liquid crystals and OLEDs. The electron-donating propyl group is anticipated to facilitate the Suzuki-Miyaura coupling, leading to high yields. For the synthesis of large-scale pharmaceutical intermediates, simpler and more cost-effective boronic acids like 4-formylphenylboronic acid or 4-tolylboronic acid are often preferred, and have been shown to provide excellent yields in robust and scalable processes. The selection of the appropriate boronic acid is therefore a critical consideration in the design of a synthetic route, balancing the need for structural complexity with considerations of cost and availability.
Safety Operating Guide
Essential Guide to the Proper Disposal of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid, ensuring the safety of personnel and the protection of the environment. Adherence to these guidelines is paramount for maintaining a safe and regulatory-compliant research environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 153035-56-4) was not located. The following guidance is based on the general properties and disposal procedures for closely related boronic acid compounds. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated safe area.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
II. Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste. Proper characterization and segregation are the first steps in the disposal process.
-
Hazardous Waste: This compound should be disposed of as hazardous waste. Do not mix it with non-hazardous waste.
-
Avoid Mixing: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can lead to dangerous reactions.
-
Labeling: Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard symbols.
III. Disposal Procedures
There are two primary methods for the disposal of this compound waste. The preferred method will depend on the quantity of waste and your facility's capabilities and regulations.
Method 1: Collection for Hazardous Waste Disposal (Recommended)
This is the most common and recommended method for the disposal of boronic acid waste.
Experimental Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Waste Collection (Solid): Carefully transfer the solid this compound waste into the designated container. Avoid creating dust.
-
Waste Collection (Solution): If the waste is in a solution, pour it carefully into the designated liquid waste container. Use a funnel to prevent spills.
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, should also be collected in a designated solid hazardous waste container.
-
Sealing and Storage: Securely seal the container and store it in a designated hazardous waste accumulation area until it is collected by a licensed hazardous waste disposal contractor.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.
Method 2: In-Lab Neutralization of Small Quantities (Use with Caution)
Warning: This method should only be performed if permitted by your institution and local regulations. It is intended for very small quantities of boronic acid waste.
Boronic acids are weak acids and can be neutralized with a mild base.
Experimental Protocol:
-
Work Area: Perform this procedure in a chemical fume hood while wearing all required PPE.
-
Preparation: If neutralizing a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent).
-
Neutralization: Slowly add a mild base, such as a sodium bicarbonate solution, to the boronic acid solution while stirring.
-
pH Monitoring: Monitor the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is between 5.5 and 9.0.
-
Final Disposal: Once neutralized, and only if permitted by your local wastewater authority, the solution may be flushed down the sanitary sewer with copious amounts of water (at least a 100-fold excess).
IV. Data Presentation
The following table summarizes key information for boronic acids, based on data for related compounds.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 153035-56-4 | Chemical Supplier Data |
| General Hazards | May cause skin, eye, and respiratory irritation. | Safety Data Sheets for related boronic acids. |
| Recommended Disposal | Collection for hazardous waste disposal. | General laboratory safety guidelines. |
| Neutralization pH Range | 5.5 - 9.0 | Ball State University Chemical Disposal Guide[2] |
| Incompatible Materials | Strong oxidizing agents. | Safety Data Sheets for related boronic acids. |
V. Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Personal protective equipment for handling (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid
This guide provides critical safety and logistical information for the handling and disposal of (4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.
Disclaimer: This guide is based on general safety protocols for boronic acids. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information before handling the chemical.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects eyes from dust particles and potential splashes of the chemical.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][3] | Minimizes the risk of respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[1][4]
-
Avoid generating dust when transferring the solid.[1][4] Use appropriate tools, such as a spatula, for transfers.[1]
-
Avoid all personal contact, including inhalation of dust or vapors.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.[1]
-
Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal Plan: Step-by-Step Disposal Procedure
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[2]
-
Waste Collection:
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.[4]
-
Experimental Workflow
Caption: Workflow for safe handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
